1-phenyl-1H-pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDUXCFCARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285029 | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-77-3 | |
| Record name | 1133-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1133-77-3, is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, aimed at researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1133-77-3 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid powder | [4] |
| Melting Point | 182 °C (predicted) | [5] |
| Density | 1.28 ± 0.1 g/cm³ (predicted) | [5] |
| pKa | Data not available | |
| Solubility | Data not available |
Note: The melting point and density are predicted values and await experimental confirmation from peer-reviewed literature. Experimental determination of pKa and solubility in various aqueous and organic solvents is crucial for further development and application.
Synthesis and Purification
The synthesis of pyrazole carboxylic acids can be achieved through several established routes. A common and versatile method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6]
General Synthetic Approach: Pyrazole Ring Formation
A plausible synthetic route to this compound involves the reaction of a suitable β-ketoester with phenylhydrazine. This is a widely used strategy for constructing the pyrazole core.[6]
Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate Ester (General)
The following is a general protocol for the synthesis of a pyrazole-5-carboxylate ester, which is a key intermediate. This can be adapted for the specific synthesis of the ethyl or methyl ester of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) in ethanol (to a concentration of approximately 0.2 M).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Reactant Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]
-
Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]
Experimental Protocol: Hydrolysis of the Ester to the Carboxylic Acid
The resulting pyrazole-5-carboxylate ester can be hydrolyzed to the desired carboxylic acid.
-
Dissolution: Dissolve the crude or purified ester in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2.0 equivalents).
-
Stirring: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
Purification: Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.[8][9]
Spectral Data
-
¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons and the phenyl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl group, and the carbonyl carbon of the carboxylic acid group (typically in the range of 160-180 ppm).
-
FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds.[10][11][12]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.18 g/mol ).
Biological Activity and Potential Applications
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and more.[1][2][13]
Potential as an Anti-inflammatory Agent
Many pyrazole derivatives have been investigated for their anti-inflammatory properties. For instance, some phenyl-pyrazolone derivatives have shown significant reduction in edema in animal models of acute inflammation.[14] While the specific anti-inflammatory activity of this compound has not been reported, its structural similarity to other active pyrazoles suggests it could be a candidate for such investigations.
Potential as an Antimicrobial Agent
The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[13][15] Studies on various pyrazole derivatives have shown efficacy against a range of microbial pathogens. Therefore, screening this compound for its antimicrobial properties would be a logical step in exploring its biological potential.
Potential as an Anticancer Agent
Several pyrazole-based compounds have been identified with potent cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases. Given the prevalence of the pyrazole core in anticancer drug discovery, evaluating the cytotoxic effects of this compound against a panel of cancer cell lines is warranted.
Conclusion
This compound is a molecule of interest due to its pyrazole core, a scaffold with proven and diverse biological activities. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological functions, this technical guide provides a foundational understanding for researchers. The outlined synthetic and purification strategies, along with the potential avenues for biological screening, offer a roadmap for future investigations into this promising compound. Further research is essential to fully elucidate its properties and potential applications in drug discovery and development.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ycmou.ac.in [ycmou.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives [mdpi.com]
- 15. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. This guide provides a detailed examination of its molecular structure, bonding characteristics, and physicochemical properties. The content herein is supported by compiled data from spectroscopic and crystallographic studies of closely related analogs, offering a robust framework for understanding this molecule's behavior at a molecular level. Furthermore, a generalized synthetic protocol is outlined, providing a practical basis for its laboratory preparation.
Molecular Structure and Bonding
The molecular structure of this compound consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position. The molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol .[1]
The bonding within the pyrazole ring is characterized by delocalized π-electrons, which confer aromaticity to the system. The presence of the electron-withdrawing carboxylic acid group and the phenyl ring significantly influences the electron density distribution within the pyrazole core, impacting its reactivity and intermolecular interactions. The nitrogen atoms of the pyrazole ring are sp² hybridized.
Molecular Geometry
Table 1: Representative Bond Lengths and Angles for a Phenylpyrazole Carboxylic Acid Derivative (Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) [2]
| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |
| Bond Length | N1-N2 | 1.365(2) | Bond Angle | C5-N1-N2 | 111.4(1) |
| N1-C5 | 1.348(2) | N1-N2-C3 | 105.9(1) | ||
| N2-C3 | 1.332(2) | N2-C3-C4 | 111.2(1) | ||
| C3-C4 | 1.411(2) | C3-C4-C5 | 105.0(1) | ||
| C4-C5 | 1.378(2) | C4-C5-N1 | 106.5(1) | ||
| N1-C(phenyl) | 1.431(2) | N2-N1-C(phenyl) | 119.3(1) | ||
| C5-C(carboxyl) | 1.475(2) | N1-C5-C(carboxyl) | 124.2(1) | ||
| C=O | 1.213(2) | O-C-O | 124.5(1) | ||
| C-O | 1.345(2) |
Note: Data is for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and serves as an approximation.
Intermolecular Interactions
In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds via their carboxylic acid moieties, typically resulting in the formation of centrosymmetric dimers. These dimers can be further organized into more complex supramolecular architectures through weaker C-H···O and C-H···N interactions. π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules may also contribute to the overall crystal packing.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the target molecule is not available, data from analogous compounds provide expected characteristic signals.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Pyrazole-H (C4-H) | δ 7.0 - 7.5 ppm (singlet) |
| Phenyl-H | δ 7.2 - 7.8 ppm (multiplet) | |
| Carboxyl-OH | δ 12.0 - 13.0 ppm (broad singlet) | |
| ¹³C NMR | Pyrazole-C | δ 110 - 150 ppm |
| Phenyl-C | δ 120 - 140 ppm | |
| Carboxyl-C=O | δ 160 - 170 ppm | |
| FTIR | O-H stretch (carboxylic acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O stretch (carboxylic acid) | 1680 - 1710 cm⁻¹ | |
| C=N stretch (pyrazole) | 1500 - 1600 cm⁻¹ | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 188 |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for pyrazole synthesis, most commonly involving the cyclocondensation of a β-dicarbonyl compound or its equivalent with phenylhydrazine.
General Synthesis of this compound
A widely applicable method involves the reaction of ethyl 2-formyl-3-oxopropanoate (or a related β-ketoester) with phenylhydrazine, followed by hydrolysis of the resulting ester.
Materials:
-
Ethyl 2-formyl-3-oxopropanoate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Cyclocondensation:
-
Dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield crude ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Biological Relevance and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs with diverse biological activities.[3][4] Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The biological activity is often attributed to the ability of the pyrazole ring system to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, bonding, and synthetic methodology for this compound. By leveraging data from closely related analogs, a detailed picture of its structural and spectroscopic properties has been presented. The provided synthetic protocol offers a practical foundation for its preparation. The versatile pyrazole core suggests that this compound and its derivatives hold significant potential for further investigation in the field of drug discovery and development.
References
Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in chemical research and drug development. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this guide combines available information for structurally related compounds and established spectroscopic principles to offer a detailed characterization.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 1133-77-3[1]
-
Molecular Formula: C₁₀H₈N₂O₂[1]
-
Molecular Weight: 188.18 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of related compounds and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H4 (pyrazole ring) |
| ~7.5 - 7.7 | m | 3H | H3 (pyrazole ring) & Phenyl H(ortho) |
| ~7.3 - 7.5 | m | 3H | Phenyl H (meta, para) |
| >10.0 | br s | 1H | -COOH |
Note: Predicted values are based on the analysis of similar pyrazole-containing compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~140 | C5 (pyrazole ring) |
| ~138 | Phenyl C (ipso) |
| ~130 | C3 (pyrazole ring) |
| ~129 | Phenyl C (para) |
| ~128 | Phenyl C (ortho) |
| ~125 | Phenyl C (meta) |
| ~110 | C4 (pyrazole ring) |
Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic rings) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Medium | O-H bend |
| ~760, ~690 | Strong | C-H bend (monosubstituted benzene) |
Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular ion) |
| 171 | Moderate | [M - OH]⁺ |
| 143 | Moderate | [M - COOH]⁺ |
| 115 | Moderate | [M - COOH - N₂]⁺ or [C₇H₅O]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns can vary based on the ionization method used.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These represent standard procedures that would be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for aromatic and carboxylic acid carbons (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic data reporting.
References
synthesis and characterization of 1-phenyl-1H-pyrazole-5-carboxylic acid.
An In-depth Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-pyrazole-5-carboxylic Acid
Introduction
This compound (CAS No. 1133-77-3) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Synthesis Pathway
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the cyclocondensation reaction between a suitable β-dicarbonyl compound and phenylhydrazine to form the corresponding pyrazole ester. The second and final step is the hydrolysis of this ester intermediate under basic conditions, followed by acidification to yield the target carboxylic acid.
A widely used precursor is ethyl 1-phenyl-1H-pyrazole-5-carboxylate. The hydrolysis of this ester is a straightforward and high-yielding reaction.
Discovery of Novel Pyrazole Compounds for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the pyrazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel pyrazole compounds as potential cancer therapeutics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Novel Pyrazole Compounds
The following tables summarize the in vitro cytotoxic activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater activity.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Indole-Pyrazole Hybrids
| Compound | HCT116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Compound 33 | < 23.7 | < 23.7 | < 23.7 | < 23.7 |
| Compound 34 | < 23.7 | < 23.7 | < 23.7 | < 23.7 |
| Doxorubicin | 24.7 - 64.8 | 64.8 | 24.7 | - |
Data sourced from Hassan et al.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Isolongifolanone-Pyrazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Compound 37 | 5.21 | - | - |
| Compound 35 | 6.71 | - | 5.16 |
| Compound 36 | - | - | - |
Data sourced from Wang et al. and another study.
Table 3: In Vitro Cytotoxicity (IC50, µM) of Fused Pyrazole Derivatives
| Compound | HepG2 (Liver) |
| Compound 50 | 0.71 |
| Erlotinib | 10.6 |
| Sorafenib | 1.06 |
Data sourced from Saleh et al.
Table 4: In Vitro Cytotoxicity (IC50, µM) of Pyrazolo[3,4-b]pyridine Analogs
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |
| Compound 57 | 3.11 - 4.91 | 3.11 - 4.91 | 3.11 - 4.91 |
| Compound 58 | 4.06 - 4.24 | 4.06 - 4.24 | 4.06 - 4.24 |
| Doxorubicin | 4.30 - 5.17 | 4.30 - 5.17 | 4.30 - 5.17 |
Data sourced from El-Gohary et al.
Table 5: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Benzothiazole Hybrids
| Compound | HT29 (Colon) | PC3 (Prostate) | A549 (Lung) | U87MG (Glioblastoma) |
| Compound 25 | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 | 3.17 - 6.77 |
| Axitinib | - | - | - | - |
Data sourced from Reddy et al.
Table 6: In Vitro Cytotoxicity (IC50, µM) of Pyrazole Carbaldehyde Derivatives
| Compound | MCF-7 (Breast) |
| Compound 43 | 0.25 |
| Doxorubicin | 0.95 |
Data sourced from Thangarasu et al.
Table 7: In Vitro Cytotoxicity (IC50, µM) of Polysubstituted Pyrazole Derivatives
| Compound | HepG2 (Liver) |
| Compound 59 | 2 |
| Cisplatin | 5.5 |
Data sourced from Omran et al.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazole compounds for cancer therapy.
General Synthesis of Pyrazole Derivatives
A common and effective method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2]
Materials:
-
Substituted 1,3-dicarbonyl compound (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate or the appropriate substituted hydrazine (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test pyrazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazole compounds on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways implicated in the anticancer activity of pyrazole compounds and a general workflow for their discovery and evaluation.
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
1-phenyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis.
An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction
This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its pyrazole core is a well-established pharmacophore present in numerous commercial drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3][4] The presence of both a phenyl group and a carboxylic acid moiety on the pyrazole ring provides a synthetically versatile scaffold. The carboxylic acid serves as a convenient handle for a variety of chemical transformations, most notably the formation of esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is an azole building block typically appearing as a solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1133-77-3 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Alternate Name | (5-Carboxy-1H-pyrazol-1-yl)benzene | [1] |
| InChIKey | LAWUBNJMRGMNQD-UHFFFAOYSA-N | [7] |
| SMILES | O=C(O)c1cn(nc1)c2ccccc2 | [7] |
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives most commonly proceeds via a cyclocondensation reaction, a foundational method for constructing the pyrazole ring.[5] This approach typically involves the reaction of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. A prevalent strategy is the hydrolysis of a corresponding pyrazole-5-carboxylate ester, which is itself formed through this cyclocondensation.
Caption: Common synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol details the hydrolysis of a 1-phenyl-1H-pyrazole-5-carboxylate ester to the target carboxylic acid.[6]
Materials:
-
1-Phenyl-1H-pyrazole-5-carboxylate ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a suitable solvent mixture, such as THF and water (e.g., 3:1 ratio).[6]
-
Add the base (e.g., LiOH, 2.0 eq) to the solution and stir the mixture vigorously at a temperature ranging from room temperature to 50 °C.[6][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.[6][8]
-
Upon completion, cool the reaction mixture in an ice bath.
-
If THF was used, concentrate the mixture under reduced pressure to remove the organic solvent.[8]
-
Dissolve the remaining aqueous residue in water and perform an extraction with dichloromethane to remove any unreacted starting material.[8]
-
Carefully acidify the aqueous phase to a pH of < 3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6][8]
-
Stir the acidified mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[6]
-
Dry the solid product under high vacuum to afford the pure this compound.[8]
Chemical Reactivity and Applications
The utility of this compound as a building block stems from the reactivity of its carboxylic acid group. This functional group allows for a range of subsequent modifications to produce diverse libraries of compounds for screening in drug discovery and materials science.
Key Reactions:
-
Amidation: The most common transformation involves coupling the carboxylic acid with a wide variety of primary or secondary amines to form pyrazole-5-carboxamides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.[6]
-
Esterification: The compound can react with various alcohols under acidic conditions to yield the corresponding esters.[5]
-
Condensation Reactions: It can participate in condensation reactions to form more complex molecular architectures.[5]
Caption: Key derivatization pathways for the title compound.
Applications: The pyrazole scaffold is a cornerstone in modern pharmacology and agrochemistry.[2][9] Derivatives of this compound have been investigated for a wide range of biological activities.
-
Pharmaceuticals: The pyrazole nucleus is a key feature in drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][9][10] For example, pyrazole derivatives have been designed as potent inhibitors of enzymes like HDAC6 for treating acute liver injury.[11]
-
Agrochemicals: This class of compounds serves as a foundation for developing herbicides and fungicides, contributing to crop protection and agricultural productivity.[2]
-
Material Science: Derivatives can be utilized in the synthesis of advanced materials, including polymers and coatings, due to their unique electronic and physical properties.[2][5]
Biological Activities of Derivatives
The true value of this compound is realized in the biological activities of its derivatives. By modifying the groups attached to the carboxylic acid, researchers can fine-tune the pharmacological profile of the resulting molecules.
| Derivative Class | Target / Activity | Quantitative Data | Reference(s) |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides | HDAC6 Inhibition (Anti-necroptotic) | IC₅₀ = 4.95 nM (HDAC6) | [11] |
| HDAC6 Degradation | DC₅₀ = 0.96 nM | [11] | |
| 1H-Pyrazole-5-carboxamides (general) | Anticancer, Anti-inflammatory | Varies with substitution | [6] |
| 1H-Pyrazole-5-carboxylic acid amides (Thiazole-containing) | Insecticidal (vs. Aphis fabae) | 85.7% mortality at 12.5 mg/L (Compound 7h) | [12] |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | [9] |
| Various Pyrazole Carboxylic Acids | Antimicrobial | MIC of 128 µg/mL (nitro-substituted derivative vs. B. cereus) | [9] |
| Anticancer (vs. Glioblastoma) | Significant reduction in cell viability (Compounds 3 and 5) | [9] |
Protocols for Derivative Synthesis
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxamides
This two-step protocol describes the conversion of the carboxylic acid to an amide via an acid chloride intermediate.[6]
Step 1: Acid Chloride Formation
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride or Thionyl chloride (1.5 eq)
-
Catalytic N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a single drop of DMF to act as a catalyst.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise to the stirred suspension. Observe for gas evolution.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
Materials:
-
Crude 1-phenyl-1H-pyrazole-5-carbonyl chloride (from Step 1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-5-carboxamide derivative.
Conclusion
This compound is a high-value, versatile scaffold in synthetic organic chemistry. Its straightforward synthesis and the accessible reactivity of its carboxylic acid group make it an ideal starting point for the creation of large, diverse chemical libraries. The demonstrated success of its derivatives in achieving potent and selective biological activity, particularly in the realms of pharmaceuticals and agrochemicals, underscores its continued importance.[2][9][11] As researchers continue to explore the chemical space around the pyrazole core, this compound will undoubtedly remain a crucial building block for developing next-generation functional molecules.
References
- 1. scbt.com [scbt.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic Acid via Cyclization Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. This document provides detailed protocols for the synthesis of this compound via a robust and widely used cyclization reaction, the Knorr pyrazole synthesis, followed by ester hydrolysis.
The primary synthetic strategy involves a two-step sequence:
-
Cyclocondensation: Reaction of phenylhydrazine with a suitable β-ketoester to form ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: Conversion of the resulting ester to the target carboxylic acid.
Synthetic Workflow
The overall synthetic pathway is a classic example of heterocycle formation followed by functional group modification.
Application Notes and Protocols for the Synthesis of Pyrazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-5-carboxamide derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are key components in numerous therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2][3] The versatility of the pyrazole core allows for extensive structural modifications, making it a privileged scaffold in medicinal chemistry and drug discovery.[4][5] This document provides detailed protocols for the synthesis of pyrazole-5-carboxamide derivatives, focusing on a common and adaptable synthetic strategy.
Overview of Synthetic Strategies
The synthesis of 1H-pyrazole-5-carboxamide derivatives can be broadly approached via two main strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.
-
Strategy A: Pyrazole Ring Formation Followed by Amidation: This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or an ester group at the C5 position. This intermediate is then coupled with a desired amine to form the final carboxamide. The primary advantage of this method is the ability to introduce a wide variety of amine functionalities at a late stage of the synthesis, allowing for the creation of diverse compound libraries.[1]
-
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation: In this less common strategy, the carboxamide functional group is installed on an acyclic precursor before the cyclization to form the pyrazole ring. This approach can be beneficial if the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.[1]
This document will focus on providing detailed protocols for the widely used Strategy A .
Experimental Workflow and Visualization
The general workflow for the synthesis of pyrazole-5-carboxamide derivatives via Strategy A is depicted below. This process typically begins with the construction of a pyrazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and finally, amide bond formation.
Caption: General workflow for the synthesis of pyrazole-5-carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester
This protocol describes a general method for the synthesis of a pyrazole ring with an ester functional group at the C5 position through a cyclocondensation reaction.
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a salt of the hydrazine (e.g., hydrochloride), a base such as sodium acetate may be added.
-
Add a catalytic amount of glacial acetic acid if the reaction is slow.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to obtain the pyrazole-5-carboxylate ester.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester
This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[1]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.[1]
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)[1]
-
Tetrahydrofuran (THF) and Water (co-solvent system)[1]
-
Hydrochloric acid (HCl), 1M solution[1]
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution and stir at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Stir the mixture in the ice bath for an additional 30 minutes.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. This product is often pure enough for the next step without further purification.[1]
Protocol 3: Amide Bond Formation via Acid Chloride
This protocol describes the synthesis of the final N-substituted-1H-pyrazole-5-carboxamide from the corresponding carboxylic acid.[1]
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.[1]
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)[1]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
N,N-Dimethylformamide (DMF) (catalytic amount)[1]
-
Desired primary or secondary amine (1.2 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]
Procedure:
Part A: Acid Chloride Formation
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[1]
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.[1]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[1]
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[1]
Part B: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[1]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[1]
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-5-carboxamide derivative.
Data Presentation
The following table summarizes representative yields for a series of synthesized pyrazole-1-carboxamide derivatives and their antioxidant activity.
| Compound | R1 | R2 | Yield (%) | DPPH Scavenging Activity (IC50 in µg/mL) |
| 5a | 4-Cl | 4-OCH3 | 75 | - |
| 5c | 4-Cl | 4-N(CH3)2 | - | Excellent |
| 5d | 4-CH3 | 4-N(CH3)2 | 72 | - |
Data adapted from multiple sources for illustrative purposes.[6] Note that "excellent" activity for compound 5c indicates strong DPPH radical scavenging abilities as reported in the source.[6]
Biological Activities of Pyrazole-5-Carboxamide Derivatives
Pyrazole-5-carboxamide derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. Some of the notable activities include:
-
Antimicrobial and Antifungal Activity: Many pyrazole carboxamides have been synthesized and evaluated for their in vitro antimicrobial and antifungal properties.[7]
-
Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects in in vivo models.[2]
-
Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents.[8][9]
-
Enzyme Inhibitory Activity: Pyrazole-5-carboxamides have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[1]
-
Insecticidal Activity: Some aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have demonstrated significant insecticidal activity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [tutvital.tut.ac.za]
- 10. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. | Semantic Scholar [semanticscholar.org]
Application of Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic compounds, pyrazole and its derivatives have emerged as highly effective corrosion inhibitors for mild steel, particularly in acidic environments.[1][2][3][4][5] Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen heteroatoms, aromatic rings, and the potential for various substituent groups, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[6][7]
These application notes provide a comprehensive overview of the use of pyrazole derivatives as corrosion inhibitors for mild steel, including detailed experimental protocols for their evaluation and a summary of their performance.
Mechanism of Corrosion Inhibition
The primary mechanism by which pyrazole derivatives inhibit the corrosion of mild steel is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both (mixed adsorption).[5][8]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the formation of coordinate bonds between the lone pair of electrons of the heteroatoms (nitrogen) in the pyrazole ring and the vacant d-orbitals of iron atoms on the mild steel surface.[4] The presence of π-electrons in the aromatic ring also contributes to the adsorption process.
The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the mild steel from the corrosive environment and thereby reducing the rate of corrosion.[1][9] The effectiveness of this protective film depends on factors such as the molecular structure of the pyrazole derivative, its concentration, the temperature, and the nature of the corrosive medium.[3][7][10] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[2][3][9][11]
Experimental Evaluation of Pyrazole Derivatives as Corrosion Inhibitors
A systematic evaluation of pyrazole derivatives as corrosion inhibitors involves a series of experimental and computational studies. The general workflow for this evaluation is depicted in the diagram below.
Caption: Experimental workflow for evaluating pyrazole derivatives as corrosion inhibitors.
Detailed Experimental Protocols
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the reaction of a chalcone derivative with a hydrazine compound.[1]
Protocol for Synthesis of Pyrazole Derivatives (Example): [1]
-
Chalcone Synthesis: React an appropriate acetophenone with a suitable aldehyde in the presence of a base (e.g., NaOH) to form the chalcone derivative.
-
Pyrazole Synthesis: A mixture of the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol, 85%) or phenylhydrazine (0.01 mol, 99%) in absolute ethanol (50 mL) is prepared.
-
To this mixture, add aqueous sodium hydroxide (10%, 6 mL).
-
Reflux the reaction mixture for 24 hours.
-
Pour the reaction mixture into cold water.
-
Filter the resulting solid product, wash it with water, and recrystallize it from ethanol.
-
Characterize the synthesized pyrazole derivatives using spectroscopic techniques such as FTIR and ¹H NMR to confirm their structure.[1][10]
Preparation of Mild Steel Specimens
Proper preparation of the mild steel specimens is crucial for obtaining reproducible results.
Protocol for Mild Steel Specimen Preparation: [4]
-
Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss measurements).
-
For electrochemical studies, embed the mild steel in a suitable resin, leaving a defined surface area exposed (e.g., 1 cm²).
-
Mechanically polish the surface of the specimens using a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit) to achieve a smooth, mirror-like finish.[4]
-
Degrease the polished specimens with acetone and rinse with distilled water.[4]
-
Dry the specimens and store them in a desiccator before use.
Weight Loss Measurements
This is a simple and widely used method to determine the corrosion rate and inhibition efficiency.
Protocol for Weight Loss Measurements: [1][12][13][14][15]
-
Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) and solutions of the pyrazole derivative inhibitor at various concentrations.[1][6]
-
Accurately weigh the prepared mild steel specimens (W_initial).
-
Immerse the specimens in the corrosive solutions with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the specimens, wash them with a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and then dry.
-
Weigh the cleaned and dried specimens (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:
-
Corrosion Rate (CR): CR = ΔW / (A * t) where A is the surface area of the specimen and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[1]
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism. The two most common techniques are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).[2][3][9]
Protocol for Electrochemical Measurements: [8][16][17][18]
-
Use a standard three-electrode cell setup consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[19]
-
Allow the working electrode to reach a stable open-circuit potential (OCP) before each measurement (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
The data is typically represented as Nyquist and Bode plots.
-
The charge transfer resistance (R_ct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.
-
The inhibition efficiency can be calculated using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[16]
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear Tafel segments to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
The inhibition efficiency can be calculated using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
-
Surface Analysis Techniques
Surface analysis techniques are used to visualize the morphology of the mild steel surface and confirm the formation of a protective inhibitor film.[19][20][21][22]
Protocol for Surface Analysis:
-
Scanning Electron Microscopy (SEM):
-
After the corrosion tests (weight loss or electrochemical), carefully rinse and dry the mild steel specimens.
-
Mount the specimens on an SEM stub and coat with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology of the specimens under the SEM to observe the extent of corrosion damage in the absence and presence of the inhibitor.[17][20]
-
-
Atomic Force Microscopy (AFM):
-
AFM provides a three-dimensional profile of the surface at a high resolution.
-
Analyze the surface roughness of the mild steel specimens before and after immersion in the corrosive media with and without the inhibitor to quantify the protective effect of the inhibitor film.[22]
-
Quantum Chemical Calculations and Molecular Dynamics Simulations
Computational methods provide insights into the relationship between the molecular structure of the pyrazole derivatives and their inhibition efficiency.[3][16][23][24]
Generalized Protocol for Computational Studies:
-
Quantum Chemical Calculations (DFT):
-
Optimize the geometry of the pyrazole derivative molecules using Density Functional Theory (DFT) methods (e.g., B3LYP with a 6-31G basis set).[3][23]
-
Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken charges.[24]
-
These parameters help to correlate the electronic properties of the inhibitor molecules with their inhibition efficiency. A higher E_HOMO and lower E_LUMO generally indicate a higher inhibition efficiency.[24]
-
-
Molecular Dynamics (MD) Simulations:
-
Perform MD simulations to study the adsorption behavior of the pyrazole derivative molecules on the iron surface (e.g., Fe(110)).
-
The simulation box typically contains the inhibitor molecules, water molecules, and corrosive ions.
-
Analyze the interaction energy and the radial distribution function to understand the adsorption mechanism and the stability of the adsorbed layer.
-
Performance of Pyrazole Derivatives as Corrosion Inhibitors
The inhibition efficiency of various pyrazole derivatives for mild steel in acidic media is summarized in the table below.
| Pyrazole Derivative | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 1 M HCl | Weight Loss, PDP, EIS | 10⁻³ M | 91.5 | [2] |
| 3,5-dimethyl-1H-pyrazol-1-yl m(4-((4-hydroxybenzylidene)amino)phenyl)methanone (DPHM) | 1 M HCl | Weight Loss | 400 ppm | 89.5 (at 60°C) | [10] |
| 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1) | 1 M HCl | Weight Loss | 4 x 10⁻⁴ M | 84.56 | [9] |
| 3,5-dibromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-amine (AB9) | 1 M HCl | Weight Loss, PDP, EIS | 10⁻³ M | 95 | [3][23] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | Weight Loss, EIS | 0.8 g/L | 92.28 (WL), 96.47 (EIS) | [6] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | Weight Loss, EIS | 0.8 g/L | 88.14 (WL), 85.55 (EIS) | [6] |
| N-((1H-Pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 M HCl | Weight Loss | 10⁻³ M | 90.1 | [25] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | Weight Loss | 10⁻³ M | 91.8 | [25] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 1 M HCl | Weight Loss | 10⁻³ M | 94 | [7] |
| 3-phenyl-1H-pyrazole-4-carboxaldehyde (PP4C) | 1 M HCl | Weight Loss, PDP, EIS | 5 mM | 96.33 | [5] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | Weight Loss | 15 µM | 92.5 (for copper) | [16] |
| Pyrazole s-Triazine/anilino-morpholino Derivatives | 1 M HCl | Weight Loss, PDP | - | 98.69 - 98.77 | [17] |
Logical Relationship of Corrosion Inhibition
The following diagram illustrates the logical steps involved in the corrosion inhibition process by pyrazole derivatives on a mild steel surface.
Caption: Logical relationship of corrosion inhibition by pyrazole derivatives.
Conclusion
Pyrazole derivatives have demonstrated significant potential as effective corrosion inhibitors for mild steel in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack. The detailed protocols provided in these application notes offer a comprehensive guide for researchers and scientists to systematically evaluate the efficacy of new and existing pyrazole-based inhibitors. Further research in this area could focus on the development of environmentally friendly and highly efficient pyrazole derivatives for industrial applications.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. jocpr.com [jocpr.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities, including potent anticancer effects.[1][2] The pyrazole scaffold is a key structural motif in several FDA-approved drugs.[3] High-throughput screening (HTS) offers an efficient methodology to rapidly evaluate large libraries of pyrazole analogs, enabling the identification of lead compounds with promising therapeutic potential.[1][4] This document provides detailed protocols for a multi-step HTS workflow designed to identify and characterize pyrazole derivatives with anticancer activity, focusing on cell viability, apoptosis, and cell cycle arrest.
High-Throughput Screening Workflow
The HTS workflow for identifying anticancer pyrazole derivatives typically involves a primary screen to identify "hits" that reduce cancer cell viability, followed by secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and determine potency.
Caption: General workflow for high-throughput screening of pyrazole analogs.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following tables summarize hypothetical quantitative data for a series of pyrazole derivatives against various human cancer cell lines. This data is representative of what would be generated during an HTS campaign.
Table 1: IC50 Values (µM) of Pyrazole Derivatives from Primary Cell Viability Screen
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
| PZD-001 | 8.0 | 5.8 | 12.5 |
| PZD-002 | > 50 | > 50 | > 50 |
| PZD-003 | 2.5 | 1.2 | 4.8 |
| PZD-004 | 15.2 | 22.1 | 18.9 |
| PZD-005 | 0.9 | 0.5 | 1.1 |
| Doxorubicin | 0.8 | 1.0 | 0.6 |
Data is hypothetical and for illustrative purposes.
Table 2: Secondary Assay Results for Lead Compound PZD-005
| Assay | Parameter | Result (at 1 µM) |
| Apoptosis Assay | Caspase-3/7 Activity | 4.5-fold increase |
| Cell Cycle Analysis | % Cells in G2/M | 65% |
| % Cells in G0/G1 | 20% | |
| % Cells in S | 15% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (ATP-Based)
This protocol is designed for the primary screening of a compound library to identify hits that reduce cancer cell viability by measuring intracellular ATP levels.[5][6]
Materials and Reagents:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
384-well white, clear-bottom microplates
-
Pyrazole derivative library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in medium)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Using an automated dispenser, seed 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Assay Reagent Addition: Equilibrate the luminescent cell viability assay reagent to room temperature. Add 50 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (100% viability) and positive control (0% viability).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).
Secondary Screening: Caspase-3/7 Apoptosis Assay
This protocol confirms whether the primary hits induce apoptosis by measuring the activity of executioner caspases.[7][8]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedure as the primary HTS protocol (Steps 1 and 2) to seed cells and add the selected hit compounds at various concentrations for dose-response analysis.
-
Incubation: Incubate the plates for a shorter duration, typically 24 hours, at 37°C in a 5% CO₂ humidified incubator to capture early apoptotic events.
-
Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Increased luminescence relative to the negative control indicates an increase in caspase-3/7 activity, suggesting an apoptotic mechanism of action.
-
Generate dose-response curves to determine the EC50 for caspase activation for each hit compound.
Tertiary Screening: High-Throughput Cell Cycle Analysis
This protocol is used to determine if the hit compounds cause cell cycle arrest.[9][10]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well microplates
-
Validated hit compounds
-
DNA staining dye (e.g., Hoechst 33342, Propidium Iodide)
-
Fixation and permeabilization buffers (if required by the dye)
-
High-content imaging system or microplate cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in microplates and treat with various concentrations of the hit compounds for 24-48 hours.
-
Cell Staining:
-
For live-cell analysis with a membrane-permeant dye like Hoechst 33342, add the dye directly to the wells and incubate as per the manufacturer's instructions.
-
For fixed-cell analysis with a dye like Propidium Iodide (PI), cells must first be harvested, fixed (e.g., with ethanol), and permeabilized before adding the PI stain.[10]
-
-
Data Acquisition: Acquire images and fluorescence intensity data using a high-content imaging system or a microplate cytometer. The intensity of the DNA stain is proportional to the DNA content of the cells.
-
Data Analysis:
-
Gate the cell populations based on fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]
-
Compare the cell cycle profiles of treated cells to untreated controls to identify compound-induced cell cycle arrest at specific phases.
-
Signaling Pathway Visualization
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling proteins involved in cell proliferation and survival.[3][11] A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), or interference with pathways like the PI3K/AKT/mTOR pathway.[11]
Caption: Hypothetical signaling pathway inhibited by pyrazole analogs.
This diagram illustrates how a pyrazole derivative might inhibit the EGFR signaling pathway, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.[11] Further experiments, such as kinase activity assays and western blotting for key pathway proteins, would be required to confirm this mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. atcc.org [atcc.org]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. intellicyt.com [intellicyt.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyrazole Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. Accurate quantification of these compounds in biological matrices such as plasma, serum, and urine is paramount for preclinical and clinical research, enabling the robust evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and toxicokinetics (TK). This document provides detailed application notes and protocols for the quantification of several therapeutically important pyrazole derivatives using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies Overview
The choice of analytical technique for the quantification of pyrazole derivatives in biological samples is dictated by the required sensitivity, selectivity, and the complexity of the biological matrix.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and wide availability. It is well-suited for the quantification of analytes in the nanogram to microgram per milliliter range. Method development typically involves optimizing the stationary phase, mobile phase composition, and UV detection wavelength to achieve adequate separation and sensitivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers exceptional sensitivity (picogram to nanogram per milliliter range) and selectivity.[1] Its ability to distinguish analytes from endogenous matrix components with high specificity makes it indispensable for demanding applications requiring low limits of quantification.
Comparative Quantitative Data
The following tables summarize the validation parameters for the quantification of selected pyrazole derivatives in biological matrices using HPLC-UV and LC-MS/MS. This data provides a comparative overview of the performance of these methods.
Table 1: HPLC-UV Quantitative Data for Pyrazole Derivatives in Biological Samples
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference(s) |
| Celecoxib | Human Plasma | 10 - 800 | 10 | 100.5 ± 1.3 | < 8 | [2] |
| Deracoxib | Canine Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Firocoxib | Horse Plasma | 25 - 2500 | 25 | 88 - 93 | < 10 | [4] |
| Firocoxib | Canine Plasma | 25 - 10000 | 25 | 96 - 103 | < 10 | [4] |
Table 2: LC-MS/MS Quantitative Data for Pyrazole Derivatives in Biological Samples
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference(s) |
| Celecoxib | Human Plasma | 10 - 2000 | 10 | Not Specified | 1.08 - 7.81 | [5] |
| Celecoxib | Human Plasma | 10 - 4000 | 10 | Not Specified | < 7.2 | [6] |
| Mavacoxib | Canine Plasma | 5 - 2000 | 5 | Within ±15 | ≤ 15 | |
| Firocoxib | Horse/Dog Plasma | 1 - 3000 | 1 | 88 - 107 | < 12.2 | [1] |
Signaling Pathway of COX-2 Inhibitors (e.g., Celecoxib)
Many pyrazole derivatives, such as celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates the mechanism of action of celecoxib in inhibiting the inflammatory pathway.
Experimental Workflow for Pyrazole Derivative Quantification
The general workflow for analyzing pyrazole derivatives in biological samples involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of pyrazole derivatives in plasma using HPLC-UV and LC-MS/MS. These protocols are based on established methods and can be adapted for other pyrazole derivatives and biological matrices with appropriate validation.
Protocol 1: Quantification of Celecoxib in Human Plasma by HPLC-UV
This protocol describes a robust method for the determination of celecoxib in human plasma using HPLC with UV detection.[2]
1. Materials and Reagents
-
Celecoxib reference standard
-
Internal Standard (IS) (e.g., another suitable pyrazole derivative or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other suitable buffer components
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of celecoxib and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of celecoxib by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 100 to 8000 ng/mL).
-
IS Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 500 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the celecoxib working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 10, 20, 50, 100, 200, 400, 800 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
4. HPLC-UV Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable mixture of acetonitrile and water (with or without a buffer like formic acid), optimized for separation (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Injection Volume: 20 µL
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of celecoxib to the IS against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of celecoxib in the unknown samples and QC samples from the calibration curve.
Protocol 2: Quantification of Mavacoxib in Canine Plasma by LC-MS/MS
This protocol outlines a highly sensitive and selective method for the quantification of mavacoxib in canine plasma using LC-MS/MS.
1. Materials and Reagents
-
Mavacoxib reference standard
-
Internal Standard (IS), preferably a stable isotope-labeled analog of mavacoxib or a structurally similar compound (e.g., celecoxib).
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Canine plasma (drug-free)
-
Standard laboratory equipment as listed in Protocol 1.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).
2. Preparation of Standard and Quality Control (QC) Samples
-
Prepare stock solutions, working standards, and IS working solutions as described in Protocol 1, adjusting concentrations as needed for the higher sensitivity of the LC-MS/MS method.
-
Prepare calibration standards (e.g., 5 to 2000 ng/mL) and QC samples by spiking drug-free canine plasma.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing 1% formic acid and the IS at a fixed concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-4.5 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the specific analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the IS. The specific transitions must be optimized for each compound.
5. Data Analysis
-
Similar to the HPLC-UV method, construct a calibration curve using the peak area ratios of the analyte to the IS.
-
Apply a weighted linear regression for quantification.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of pyrazole derivatives in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for demanding bioanalytical applications. Proper method validation is crucial to ensure the accuracy, precision, and reliability of the generated data, which is fundamental for the successful development and evaluation of pyrazole-based therapeutics.
References
- 1. Automated liquid chromatography-tandem mass spectrometry method for the analysis of firocoxib in urine and plasma from horse and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. madbarn.com [madbarn.com]
- 4. Detection and pharmacokinetics of three formulations of firocoxib following multiple administrations to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
Application Note: High-Performance Analysis of Pyrazoline Derivatives Using Reverse-Phase HPLC
Abstract
This application note provides a comprehensive protocol for the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of pyrazoline derivatives. Pyrazolines are a significant class of heterocyclic compounds with a wide range of pharmacological activities. The method detailed herein utilizes a C18 stationary phase with a methanol and 0.1% trifluoroacetic acid mobile phase, offering high resolution and sensitivity for the analysis of these compounds. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pyrazoline derivatives in various matrices.
Introduction
Pyrazoline and its derivatives are five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. As the interest in these compounds grows, the need for a reliable and efficient analytical method for their identification and quantification becomes paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of such compounds due to its high resolving power and suitability for moderately polar to nonpolar analytes. This note describes a systematic approach to developing and validating an RP-HPLC method for pyrazoline derivatives.
Experimental Workflow for RP-HPLC Method Development
Caption: A logical workflow for the systematic development and validation of an RP-HPLC method for pyrazoline derivative analysis.
Materials and Reagents
-
Pyrazoline Derivative Standard: Reference standard of the pyrazoline derivative of interest.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Formic Acid: HPLC grade.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Experimental Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the pyrazoline derivative reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve the sample in the mobile phase to a suitable concentration. For more complex matrices, a suitable extraction procedure may be required.
RP-HPLC Method Development Protocol
-
Initial Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% TFA in water) and an organic modifier (e.g., methanol or acetonitrile). A starting point could be a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan the UV spectrum of the pyrazoline derivative to determine the wavelength of maximum absorbance (λmax). A common starting point is in the range of 200-400 nm. For many pyrazolines, a wavelength around 206 nm or 237 nm has been found to be effective.[1][2][3]
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase to achieve optimal retention and resolution. Increasing the organic modifier percentage will decrease the retention time.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Using an acidic modifier like 0.1% TFA or formic acid can improve peak shape and reproducibility.
-
Flow Rate: Adjust the flow rate to optimize analysis time and resolution. A flow rate of 0.8 to 1.2 mL/min is typical for a 4.6 mm ID column.
-
Column Temperature: Varying the column temperature can influence selectivity and peak shape. A temperature of 25-30 °C is a good starting point.
-
Method Validation Protocol (as per ICH Guidelines)
-
System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area and retention time.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.998.[1][3]
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo or blank sample to ensure that there are no interfering peaks at the retention time of the pyrazoline derivative.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.
Results and Discussion
The following tables summarize typical chromatographic conditions and validation parameters for the analysis of pyrazoline derivatives based on established methods.
Table 1: Optimized Chromatographic Conditions for Pyrazoline Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1][2][3] | Luna 5µ C18 (250 x 4.80 mm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid : Methanol (20:80 v/v)[1][2][3] | Acetonitrile : Water (90:10 v/v) |
| Elution Mode | Isocratic[1][2][3] | Isocratic |
| Flow Rate | 1.0 mL/min[1][2][3] | 0.8 mL/min |
| Column Temperature | 25 ± 2 °C[1][2][3] | Not Specified |
| Detection Wavelength | 206 nm[1][2][3] | 237 nm |
| Injection Volume | 5.0 µL[1][3] | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Result 1 | Result 2 |
| Linearity Range | 50-80 µg/mL[1][3] | 0.5-50 ppm |
| Correlation Coefficient (r²) | 0.998[1][3] | Not Specified |
| LOD | 4 µg/mL[1][3] | Not Specified |
| LOQ | 15 µg/mL[1][3] | Not Specified |
| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |
| Precision (%RSD) | Within acceptable limits | < 2% |
Conclusion
The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the analysis of pyrazoline derivatives. The method is highly sensitive, specific, and accurate, making it suitable for routine quality control and research applications. The provided protocols for method development and validation offer a clear roadmap for establishing a robust analytical procedure for this important class of compounds.
References
Probing Molecular Interactions: Application Notes and Protocols for Docking 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives with Key Protein Targets
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for identifying and optimizing potential therapeutic agents. This document provides detailed application notes and protocols for the molecular docking of compounds based on the 1-phenyl-1H-pyrazole-5-carboxylic acid scaffold with crucial protein targets implicated in cancer and other diseases. These target proteins include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A Kinase.
These notes are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to understanding the potential interactions of this chemical scaffold and providing a framework for conducting similar in silico studies. While specific docking data for this compound is limited in the current literature, this report consolidates findings from numerous studies on its derivatives to provide valuable insights into the structure-activity relationships of this class of compounds.
Introduction to the 1-Phenyl-1H-pyrazole Scaffold
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The carboxylic acid moiety at the 5-position offers a potential point for interaction with protein active sites and a handle for further chemical modification to enhance potency and selectivity.
Target Proteins of Interest
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a critical regulator of the cell cycle, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it a prime target for the development of cell cycle inhibitors.
Aurora A Kinase
Aurora A kinase plays a pivotal role in mitosis, including centrosome maturation and spindle formation. Overexpression of Aurora A is linked to genomic instability and is frequently observed in various human tumors.
Quantitative Docking Data of 1-Phenyl-1H-pyrazole Derivatives
The following tables summarize the molecular docking and in vitro activity data for various derivatives of the 1-phenyl-1H-pyrazole scaffold against the target proteins. It is important to note that these results are for derivatives and not for the parent this compound.
Table 1: Molecular Docking and In Vitro Activity Data for VEGFR-2 Inhibitors
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| 1b | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | - | Cys919, Asp1046 |
| Derivative A | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | - | 0.038 | - |
| Derivative B | Pyrazole-conjugated pyrazolone | - | 0.828 | - |
Binding energies are often reported from in silico molecular docking studies. IC50 values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50% in in vitro assays.
Table 2: Molecular Docking and In Vitro Activity Data for CDK2 Inhibitors
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| 2b | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 | - | Leu83, Asp145 |
| Compound 4 | Pyrazole benzene sulfonamide derivative | - | 3.82 | - |
| Compound 9 | Pyrazole derivative | - | 0.96 | - |
Table 3: Molecular Docking and In Vitro Activity Data for Aurora A Kinase Inhibitors
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| 1d | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | - | Ala213, Leu263 |
| P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | - | 0.11 | - |
Experimental Protocols
General Molecular Docking Protocol using AutoDock Vina
This protocol outlines a general workflow for performing molecular docking of a small molecule ligand, such as a this compound derivative, with a target protein using AutoDock Vina.
4.1.1. Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, CDK2, Aurora A Kinase) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format. Software such as AutoDockTools, PyMOL, or Chimera can be used for this purpose.
-
4.1.2. Preparation of the Ligand
-
Generate Ligand Structure: The 3D structure of this compound or its derivative can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL, SDF).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the Ligand for Docking:
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
4.1.3. Docking Simulation
-
Define the Grid Box: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.
4.1.4. Analysis of Results
-
Binding Affinity: The output from AutoDock Vina will include the binding affinity (in kcal/mol) for the top-ranked binding poses. More negative values indicate stronger binding.
-
Visualization of Interactions: Visualize the docked poses of the ligand within the protein's active site using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
Visualizations of Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
In Vitro Cytotoxicity of 1-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various derivatives of 1-phenyl-1H-pyrazole-5-carboxylic acid and related pyrazole compounds against a panel of human cancer cell lines. It is crucial to note that the cytotoxic potential can vary significantly based on the specific substitutions on the pyrazole ring.
Table 1: Cytotoxicity (IC₅₀ in µM) of 1,3,5-Trisubstituted-1H-pyrazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Compound 4 | 35.5 ± 0.112 | 68.2 ± 0.134 | 75.3 ± 0.138 | [1][2] |
| Compound 5 | 25.1 ± 0.105 | 71.3 ± 0.135 | 81.0 ± 0.139 | [1][2] |
| Compound 6b | 10.5 ± 0.071 | 45.2 ± 0.121 | 65.1 ± 0.133 | [1][2] |
| Compound 6c | 4.2 ± 0.043 | 31.4 ± 0.111 | 68.3 ± 0.135 | [1][2] |
| Compound 7 | 3.9 ± 0.041 | 25.2 ± 0.105 | 40.2 ± 0.110 | [1][2] |
| Compound 8 | 5.1 ± 0.048 | 33.1 ± 0.112 | 67.2 ± 0.134 | [1][2] |
| Compound 10b | 6.3 ± 0.054 | 38.3 ± 0.115 | 62.2 ± 0.132 | [1][2] |
| Compound 10c | 8.2 ± 0.062 | 40.1 ± 0.117 | 54.1 ± 0.128 | [1][2] |
| Compound 12b | 12.3 ± 0.075 | 48.3 ± 0.123 | 70.1 ± 0.136 | [1][2] |
Table 2: Cytotoxicity (IC₅₀ in µM) of Other Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Pyrazole Hydrazide | Compound 33 | B16-F10 (Melanoma), MCF-7 (Breast) | 0.49 ± 0.07, 0.57 ± 0.03 | [3] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Compound 5 | Not Specified | 49.85 | [3] |
| 3,5-diphenyl-1H-pyrazole | L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [4][5] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | L3 | MCF-7 (Breast) | 81.48 ± 0.89 | [5] |
| Pyrazolo[3,4-d]pyrimidine | Not Specified | HepG-2 (Liver) | 0.083 | [6] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), PC-3 (prostate adenocarcinoma), and a non-cancerous cell line like MCF-10A for selectivity assessment.
-
Culture Medium: The choice of culture medium is cell line-dependent. For instance, DMEM with 10% Fetal Bovine Serum (FBS) is suitable for MDA-MB-231, HepG2, PANC-1, A375, A549, and MCF-7 cells.[7] All media should be supplemented with 100 U/mL of penicillin and 100 µg/mL of streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[7]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate culture medium. Replace the overnight culture medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To elucidate the mechanism of cell death, apoptosis and cell cycle analysis can be performed.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Proposed Signaling Pathway for Pyrazole-Induced Apoptosis
While the precise mechanism for this compound is yet to be fully elucidated, studies on its derivatives suggest the induction of apoptosis. This can involve the modulation of key regulatory proteins.
Caption: A potential mechanism of pyrazole-induced apoptosis via Bcl-2 inhibition.
References
- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents st… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-phenyl-1H-pyrazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-phenyl-1H-pyrazole-5-carboxylic acid in various assays.
Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is provided below. These values are computationally derived and should be considered as estimates.
| Property | Predicted Value | Note |
| pKa | 3.5 - 4.5 | The carboxylic acid moiety is expected to be the primary acidic site. |
| LogP | 1.8 - 2.5 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Low | Predicted to have low solubility in neutral aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging due to the compound's low intrinsic water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," occurs when the compound rapidly moves from a favorable organic solvent to a less favorable aqueous environment, causing it to crash out of solution. To mitigate this, employ a stepwise dilution strategy. First, create an intermediate dilution of your DMSO stock in a small volume of your assay buffer. Then, add this intermediate dilution to the final volume of the assay medium. Adding the stock solution dropwise while gently vortexing can also help ensure rapid and even dispersion.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell-based assay should be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly improve solubility. Since this is a carboxylic acid, increasing the pH of the buffer above its pKa (predicted to be in the range of 3.5-4.5) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. For example, using a buffer at pH 7.4 will favor the ionized, more soluble form of the compound. However, ensure that the chosen pH is compatible with your specific assay and biological system.
Q5: Are there any other solvents or co-solvents I can try?
A5: If DMSO is not suitable for your experiment, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. Additionally, the use of co-solvents in your final assay medium can sometimes improve solubility. Common co-solvents include polyethylene glycol (PEG) or cyclodextrins. However, their compatibility and potential for assay interference must be carefully evaluated.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 188.18 g/mol ), you would need 1.88 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (Optional): If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sonication (Optional): If solids persist, sonicate the solution for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visual Troubleshooting Guides
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: The pathway from solid compound to a soluble state in an aqueous assay.
Technical Support Center: Enhancing the Stability of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-phenyl-1H-pyrazole-5-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for these derivatives typically include hydrolysis, oxidation, and photolysis. Hydrolysis of the carboxylic acid group or other labile functional groups on the phenyl ring can occur under acidic or basic conditions. The pyrazole ring itself is relatively stable, but substituents can influence its susceptibility to oxidative and photolytic degradation.[1][2]
Q2: How do substituents on the phenyl ring affect the stability of the molecule?
A2: Substituents on the phenyl ring can significantly impact the electronic properties and, consequently, the stability of the molecule. Electron-donating groups may increase susceptibility to oxidation, while electron-withdrawing groups can influence the acidity of the carboxylic acid and the overall electron density of the pyrazole ring, potentially altering its stability.[3][4]
Q3: What are the initial signs of degradation I should look for in my samples?
A3: Initial signs of degradation can include a change in the physical appearance of the sample, such as color change or precipitation. Analytically, you may observe the appearance of new peaks or a decrease in the main peak area in your chromatograms (e.g., HPLC).
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, incompatibilities can arise with certain excipients, particularly those containing reactive impurities like aldehydes or peroxides. These can lead to the formation of adducts or oxidative degradation products. It is crucial to conduct compatibility studies with your chosen excipients early in the formulation development process.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Storage
-
Possible Cause: Degradation of the compound due to improper storage conditions (e.g., exposure to light, high temperature, or humidity).
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Use amber vials or protect from light with aluminum foil.
-
Perform Forced Degradation Studies: To identify if the unexpected peaks correspond to known degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8]
-
Characterize Degradants: If the peaks are significant, use techniques like LC-MS/MS to identify the structure of the degradation products.[5]
-
Issue 2: Poor Reproducibility in Bioassays
-
Possible Cause: Instability of the compound in the assay medium (e.g., buffer at a specific pH).
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare the compound in the assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
Adjust Buffer pH: If pH-dependent degradation is observed, consider adjusting the pH of the assay medium, if the experimental design allows.
-
Use Freshly Prepared Solutions: For sensitive compounds, always use freshly prepared solutions for your bioassays to minimize the impact of degradation.
-
Issue 3: Discoloration of the Solid Compound Over Time
-
Possible Cause: Oxidative or photolytic degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: As mentioned previously, ensure the compound is rigorously protected from light.[9]
-
Antioxidant Addition: For formulated products, consider the inclusion of an antioxidant, after conducting thorough compatibility studies.[10]
-
Data Presentation
Table 1: Representative Forced Degradation Data for a this compound Derivative
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60 °C | 8.5 | Hydrolysis of side-chain ester |
| 0.1 M NaOH | 8 h | 60 °C | 15.2 | Decarboxylation and ring opening |
| 3% H₂O₂ | 24 h | RT | 12.8 | N-oxidation, hydroxylation of phenyl ring |
| Thermal | 48 h | 80 °C | 5.3 | Minor decomposition |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 °C | 18.9 | Dimerization, cyclization products |
Note: This data is a representative example and may not reflect the exact degradation profile of all derivatives.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[9]
-
-
Sample Analysis:
-
At the end of the exposure period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol: Stability-Indicating RP-HPLC Method
This is an example of a stability-indicating RP-HPLC method that can be adapted for this compound derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., in a 20:80 v/v ratio).[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the specific derivative)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound and its degradation products.[11]
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. drhothas.com [drhothas.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Refining Purification Techniques for Pyrazole Carboxylic Acid Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acid intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of pyrazole carboxylic acid intermediates?
A1: Common impurities include unreacted starting materials, regioisomers formed during cyclization, and byproducts from side reactions such as aspartimide formation when coupling with asparagine.[1] The purity of the initial 1,3-dicarbonyl compound and hydrazine derivative is crucial, as impurities in these can lead to side reactions.
Q2: Which purification techniques are most effective for pyrazole carboxylic acid intermediates?
A2: The most common and effective techniques are recrystallization (both single-solvent and mixed-solvent systems) and column chromatography on silica gel.[2] For certain pyrazoles, forming acid addition salts with inorganic or organic acids followed by crystallization can be an effective purification method.[3]
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which your pyrazole carboxylic acid derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[4] It is advisable to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" happens when the compound precipitates at a temperature above its melting point. To resolve this, you can:
-
Add more of the "good" solvent to decrease the saturation point.[4]
-
Ensure a very slow cooling process to allow crystals to form gradually.[4]
-
Switch to a lower-boiling point solvent system.[4]
-
If available, add a seed crystal of the pure compound to induce crystallization.[4]
Q5: How can I improve a low recrystallization yield?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[4] Cooling the solution thoroughly, for instance in an ice bath, will also maximize precipitation.[4] However, be mindful that aggressive cooling can sometimes lead to the co-precipitation of impurities.
Q6: What is the best way to remove colored impurities?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. Lack of nucleation sites. | - Concentrate the solution by boiling off some solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.[4] |
| Crystals are impure. | Impurities co-precipitated or are trapped in the crystal lattice. | - Ensure the solution cooled slowly. - Wash the collected crystals with a small amount of cold recrystallization solvent. - Perform a second recrystallization. |
| Compound precipitates as an oil ("oiling out"). | The compound's melting point is lower than the solution temperature, or the compound is too soluble. | - Add more of the "good" solvent. - Use a lower-boiling point solvent. - Cool the solution very slowly.[4] |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping peaks). | Inappropriate solvent system (eluent). Column was not packed properly. | - Adjust the polarity of the eluent. A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is stuck on the column. | The eluent is not polar enough. The compound may be interacting strongly with the silica gel. | - Gradually increase the polarity of the eluent. - For basic pyrazole compounds, consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase. |
| Tailing of peaks. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Reduce the amount of crude material loaded onto the column. |
| Cracking of the silica gel bed. | Running the column dry. Heat generated from the solvent interacting with the silica. | - Always keep the silica gel covered with the mobile phase. - Pack the column slowly and allow any heat to dissipate. |
Data Presentation
Table 1: Representative Purity and Yield Data for Purification Techniques
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Single-Solvent Recrystallization (Ethanol) | 85% | 98% | 75% | Effective for removing less polar impurities. |
| Mixed-Solvent Recrystallization (Ethanol/Water) | 88% | 99% | 80% | Good for polar pyrazole derivatives.[4] |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) | 70% (with regioisomer) | >99% | 60% | Excellent for separating isomers and closely related impurities. |
| Acid Salt Crystallization (Oxalic Acid) | 80% | 97% | 70% | Useful for basic pyrazole intermediates.[3] |
Note: These are representative values and actual results will vary depending on the specific pyrazole carboxylic acid intermediate and the nature of the impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude pyrazole carboxylic acid. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of the hot solvent in a clean receiving flask. Use a pre-heated funnel with fluted filter paper to filter the hot solution into the clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of your desired compound from impurities (a retention factor, Rf, of around 0.3 is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is just level with the top of the silica.
-
Loading the Sample: Dissolve the crude pyrazole carboxylic acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and begin to collect fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carboxylic acid intermediate.
Mandatory Visualization
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Troubleshooting flowchart for "oiling out".
References
- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 1-Phenyl-1H-pyrazole-5-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 1-phenyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide detailed experimental protocols, and offer troubleshooting advice to optimize production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is commonly produced via the hydrolysis of its corresponding ester, ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[1]
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Incomplete Reaction: The hydrolysis of the starting ester may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. Consider increasing the reaction time or temperature, but be mindful of potential side reactions.[2]
-
-
Reagent Quality: The purity of your starting materials, such as the ethyl ester and the base (e.g., NaOH, KOH), is crucial.
-
Troubleshooting: Use reagents from a reliable source and ensure they have been stored correctly to prevent degradation.[3]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and isolation phases.[2]
-
Troubleshooting: During the acidification step to precipitate the carboxylic acid, ensure the pH is sufficiently low (at least 2-3 pH units below the pKa of the acid) to minimize its solubility in the aqueous layer.[4] When extracting, use an adequate amount of organic solvent and consider back-extracting the aqueous layer to recover any dissolved product.[1]
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern during the hydrolysis of pyrazole esters is decarboxylation, especially at elevated temperatures.
-
Decarboxylation: The pyrazole-5-carboxylic acid can lose CO2 to form 1-phenyl-1H-pyrazole, particularly if the reaction is overheated.
-
Troubleshooting: Maintain careful temperature control during the hydrolysis and subsequent workup. Avoid excessive heating.
-
-
Other Impurities: The presence of unreacted starting materials or impurities from reagents can also contaminate the final product.
-
Troubleshooting: Ensure the initial reaction goes to completion and use high-purity reagents.[5] Purification methods like recrystallization are effective at removing most impurities.
-
Q3: My final product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a pure white solid?
A3: Discoloration often indicates the presence of residual impurities, which may be carried over from the starting materials or formed during the reaction.
-
Troubleshooting:
-
Recrystallization: This is one of the most effective methods for purifying solid carboxylic acids.[4] Experiment with different solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions for forming pure crystals.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture and then filter it hot to remove the carbon and adsorbed impurities.[6]
-
Acid-Base Extraction: Dissolve the impure acid in an aqueous base (like sodium hydroxide), wash the solution with an organic solvent (like diethyl ether) to remove neutral impurities, and then re-precipitate the pure acid by adding a strong acid.[7]
-
Q4: What are the key considerations when scaling up this reaction from the lab bench to a larger reactor?
A4: Scaling up presents challenges related to heat and mass transfer.
-
Heat Management: The hydrolysis reaction can be exothermic. What is easily managed in a small flask can lead to a dangerous temperature increase in a large reactor.[8]
-
Solution: Ensure the reactor has adequate cooling capacity. Add reagents slowly and in a controlled manner to manage the rate of heat generation.[8]
-
-
Mixing Efficiency: Inadequate stirring in a large vessel can lead to localized "hot spots" or areas of high concentration, resulting in incomplete reactions or increased byproduct formation.
-
Solution: Use a reactor with an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous.
-
-
Workup and Isolation: Handling large volumes of liquids during extraction and filtration requires appropriate equipment.
-
Solution: Plan the workup procedure carefully. Ensure you have large enough separatory funnels or extraction equipment. For filtration of the final product, consider using a Buchner funnel of an appropriate size.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield of this compound
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | KOH | NaOH |
| Temperature | 80°C | 80°C | 100°C (Reflux) |
| Time | 2 hours | 2 hours | 4 hours |
| Yield | 72-90% | ~85% | 90-95% |
| Purity | Good | Good | High, but risk of decarboxylation |
Note: Yields are indicative and can vary based on the specific substrate and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol describes the saponification of ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric Acid (HCl), concentrated or 5N
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol.
-
Hydrolysis: Add an aqueous solution of NaOH (2-3 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is ~2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven to obtain the final carboxylic acid.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
improving the efficiency of pyrazole-based corrosion inhibitors.
Welcome to the technical support center for pyrazole-based corrosion inhibitors. This resource is tailored for researchers, scientists, and drug development professionals to assist in optimizing experimental workflows and troubleshooting common issues encountered when working with this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazole derivatives effective corrosion inhibitors? A1: Pyrazole derivatives are highly effective due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure.[1] These features facilitate strong adsorption onto the metal surface, forming a protective film that shields the metal from corrosive environments.[1][2] The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrazole ring are key to this adsorption process.[3]
Q2: Are pyrazole-based inhibitors typically classified as anodic, cathodic, or mixed-type? A2: Most studies indicate that pyrazole derivatives function as mixed-type inhibitors.[1][4] This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process.[1][5]
Q3: What is the primary mechanism of corrosion inhibition by pyrazole compounds? A3: The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites where corrosion occurs.[1] This adsorption can be physical (electrostatic interactions) or chemical (coordination bond formation), and often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[1][6]
Q4: I am observing a mixture of regioisomers during the synthesis of my pyrazole derivative. What could be the cause? A4: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in classical synthesis methods like the Knorr synthesis.[7] The final product is influenced by both steric and electronic differences between the two carbonyl groups and the specific reaction conditions (e.g., acidic vs. basic).[7]
Q5: How does temperature generally affect the performance of pyrazole inhibitors? A5: Inhibition efficiency typically decreases as the temperature rises.[8][9][10] This is often attributed to a shift in the adsorption-desorption equilibrium, where higher temperatures favor the desorption of inhibitor molecules from the metal surface, leaving it exposed to the corrosive medium.[10]
Troubleshooting Guides
Problem 1: Low Inhibition Efficiency
Q: My pyrazole derivative is showing lower-than-expected inhibition efficiency in electrochemical tests. What are the potential causes and how can I troubleshoot this? A: Several factors could be contributing to low efficiency. Follow this troubleshooting workflow:
-
Verify Inhibitor Concentration and Solubility:
-
Issue: The inhibitor may not be fully dissolved in the corrosive medium, or the concentration might be too low. Issues with solubility are known to hinder the anticorrosive activity of some heterocyclic compounds.[5]
-
Solution: Ensure the inhibitor is completely dissolved. You may need to use a co-solvent like DMSO or ethanol, though ensure it doesn't interfere with the experiment.[11] Prepare a range of concentrations to determine the optimal dose, as efficiency is concentration-dependent.[8][12]
-
-
Check Purity of the Synthesized Compound:
-
Issue: Impurities from the synthesis process can interfere with the inhibitor's adsorption on the metal surface.
-
Solution: Purify the compound using recrystallization or column chromatography.[7] Confirm purity using techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
-
Evaluate Experimental Conditions:
-
Assess Metal Surface Preparation:
-
Issue: An improperly prepared metal surface (working electrode) can lead to inconsistent and poor results.
-
Solution: Mechanically polish the electrode surface with a series of abrasive papers (e.g., 220 to 1200 grit) to achieve a mirror finish.[13][15] Subsequently, rinse with deionized water and degrease with a solvent like acetone before immersion.[13][15]
-
Problem 2: Inconsistent or Non-Reproducible Electrochemical Data
Q: I am getting inconsistent results from my Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) experiments. What steps can I take to improve reproducibility? A: Reproducibility issues in electrochemical measurements often stem from the experimental setup and procedure.
-
Stabilize the Open Circuit Potential (OCP):
-
Issue: Starting the measurement before the system has reached a steady state will lead to unreliable data.
-
Solution: Always allow the working electrode to stabilize in the test solution for a set period (typically 30-60 minutes) until the Open Circuit Potential (OCP) is stable before running PDP or EIS scans.[3][5]
-
-
Standardize Electrode Setup:
-
Issue: The positioning of the reference and counter electrodes relative to the working electrode can affect the results.
-
Solution: Use a three-electrode cell with the working electrode, a reference electrode (like Ag/AgCl or SCE), and a counter electrode (platinum or graphite).[15] Place the reference electrode tip close to the working electrode using a Luggin capillary to minimize ohmic drop.[15]
-
-
Control Environmental Factors:
-
Issue: Variations in temperature, aeration, and agitation of the solution can alter corrosion rates.
-
Solution: Use a thermostatic water bath to maintain a constant temperature.[16] Ensure consistent aeration conditions for all experiments, as the solutions are typically open to the air.[13] Avoid unintended agitation of the cell during measurements.
-
Data Presentation: Performance of Pyrazole Inhibitors
The following tables summarize the inhibition efficiency of various pyrazole-based compounds under different experimental conditions.
Table 1: Inhibition Efficiency of Pyrazole Derivatives in 1 M HCl
| Inhibitor Name/Code | Concentration | Temperature (K) | Inhibition Efficiency (%) | Data Source(s) |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ M | 298 | 80% | [8] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 298 | 94% | [8] |
| BM-01 | 10⁻³ M | 298 | 90.4% (Weight Loss) | [17] |
| BM-02 | 10⁻³ M | 298 | 91.5% | [4] |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc) | 10⁻³ M | 298 | 94.77% | [18] |
| N-PMBSA | Optimum | 298 | 94.58% | [16] |
| N-PBA | Optimum | 298 | 92.37% | [16] |
| L4 | 10⁻³ M | 303 | 90.1% | [14] |
| L6 | 10⁻³ M | 303 | 91.8% | [14] |
Table 2: Inhibition Efficiency of Pyrazole Derivatives in H₂SO₄
| Inhibitor Name/Code | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Data Source(s) |
| PAP | 0.5 M H₂SO₄ | Not Specified | 303 | 90% | [13] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 0.8 g/L | 303 | 92.28% | [12] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | 0.8 g/L | 303 | 88.14% | [12] |
| Py I (5-methyl derivative) | Aerated H₂SO₄ | 10 mM | Not Specified | 90.1% | [19] |
Experimental Protocols
Protocol 1: Weight Loss (Gravimetric) Measurement
-
Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions (e.g., 2 cm x 1 cm x 0.2 cm).[13] Abrade the surfaces progressively with emery papers (e.g., SiC from 220 to 1200 grit).[13]
-
Cleaning and Weighing: Wash the coupons with distilled water, degrease with acetone, rinse again with distilled water, and dry thoroughly.[13] Weigh each specimen accurately to the nearest 0.1 mg.[15]
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive solution (e.g., 100 mL of 1 M HCl) with and without various concentrations of the pyrazole inhibitor.[13] The immersion period is typically several hours (e.g., 6 hours).[6]
-
Post-Exposure Cleaning: After the immersion time, retrieve the coupons. Carefully remove corrosion products by cleaning, rinse with distilled water and acetone, and dry completely.[1][15]
-
Final Weighing and Calculation: Reweigh the cleaned, dry coupons. Calculate the weight loss (ΔW).
-
Calculations:
-
Calculate the Corrosion Rate (CR) using the formula: CR = ΔW / (A * t), where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
Calculate the Inhibition Efficiency (IE%) using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Protocol 2: Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: Assemble a three-electrode cell. Use the prepared metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.[3][15]
-
OCP Stabilization: Fill the cell with the test solution (with or without inhibitor) and immerse the electrodes. Allow the system to stabilize for 30-60 minutes until the Open Circuit Potential (OCP) is steady.[3]
-
Polarization Scan: Using a potentiostat, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[14]
-
Data Analysis: Plot the resulting Tafel curves (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: Calculate the Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.[20]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Immerse the electrodes and allow the OCP to stabilize for 30-60 minutes.[3]
-
EIS Measurement: Set the working electrode at the stabilized OCP. Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[3]
-
Data Analysis: Record the impedance data and present it as Nyquist and Bode plots.[3]
-
Equivalent Circuit Modeling: Analyze the Nyquist plots by fitting the data to an appropriate equivalent electrical circuit. This allows for the determination of parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation: The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the Inhibition Efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Visualizations
Caption: Standard workflow for evaluating pyrazole-based corrosion inhibitors.[1]
Caption: A logical workflow for troubleshooting low inhibition efficiency.
Caption: Mechanism of action for pyrazole-based corrosion inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peacta.org [peacta.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 20. The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities. FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil feature the pyrazole motif, underscoring its therapeutic significance.[2]
This guide provides a comparative analysis of the biological activities of various pyrazole-based compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information is supported by quantitative data from referenced studies and includes detailed experimental protocols for key biological assays.
Anti-inflammatory Activity
Pyrazole derivatives are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of several pyrazole derivatives compared to standard drugs like Celecoxib and Diclofenac.
| Compound ID/Name | Target | IC50 Value (µM) | In Vivo Model | % Inhibition of Edema | Reference Drug | IC50 / % Inhibition (Reference) | Citations |
| Celecoxib | COX-2 | 0.04 (approx.) | Carrageenan-induced paw edema | 58-93% | - | - | [3][5] |
| 129b (thiazolidindione derivative) | COX-2 | 0.88 | - | - | Celecoxib | 0.04 (approx.) | [7] |
| 128c (methoxy substituent) | COX-2 | 0.62 | - | - | Celecoxib | 0.04 (approx.) | [7] |
| 132b (pyrazole moiety) | COX-2 | 0.0035 | - | - | - | - | [7] |
| Compound A | COX-2 | 0.0394 | Carrageenan-induced paw edema | Comparable to Celecoxib | Celecoxib | 0.04 (approx.) | [3] |
| Compound C | COX-2 | 0.0387 | Carrageenan-induced paw edema | Comparable to Celecoxib | Celecoxib | 0.04 (approx.) | [3] |
| N5 (acetyl derivative) | COX-2 | - | Cotton granuloma test | Relative activity to Celecoxib: 1.17 | Celecoxib | - | [8] |
| N7 (carboxyphenylhydrazone) | COX-2 | - | Cotton granuloma test | Relative activity to Celecoxib: 1.13 | Celecoxib | - | [8] |
| 117a (tetrasubstituted pyrazole) | COX-2 | - | In vitro assay | 93.80% | Diclofenac Sodium | 90.21% | [7] |
Mechanism of Action: COX-2 Inhibition Pathway
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Activity
Pyrazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[9][10] These mechanisms include the inhibition of protein kinases (e.g., EGFR, VEGFR-2), disruption of the cell cycle, and induction of apoptosis.[11][12]
Comparative Efficacy of Anticancer Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole compounds against several human cancer cell lines.
| Compound ID/Name | Target Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (Reference) | Citations |
| 161a (pyrazole-imide) | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [7] |
| 161b (pyrazole-imide) | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [7] |
| 163 (triazole-pyrazole hybrid) | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [7] |
| 163 (triazole-pyrazole hybrid) | HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [7] |
| 163 (triazole-pyrazole hybrid) | MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45 | [7] |
| Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [12] |
| Compound 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [12] |
| Compound 41 | HepG-2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [12] |
| Compound A (4-chloro sub.) | HeLa (Cervix) | 4.94 | - | - | [13] |
Antimicrobial Activity
The pyrazole scaffold is also integral to the development of new antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[14][15]
Comparative Efficacy of Antimicrobial Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against selected microbial strains.
| Compound ID/Name | Microbial Strain | MIC Value (µg/mL) | Reference Drug | MIC Value (Reference) | Citations |
| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [16] |
| Compound 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4.0 | [16] |
| Compound 2 | Aspergillus niger | 1.0 | Clotrimazole | 2.0 | [16] |
| Compound 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 | [16] |
| 21a (carbothiohydrazide) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [14] |
| 21a (carbothiohydrazide) | S. aureus, B. subtilus, K. pneumoniae, E. coli | 62.5 - 125 | Chloramphenicol | - | [14] |
| 5c (pyrazole-pyrimidine) | MRSA | 521 (µM) | Levofloxacin | 346 (µM) | [17] |
| 12 (aminoguanidine-derived) | Escherichia coli | 1.0 | Moxifloxacin | 2.0 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key assays cited in this guide.
General Workflow for Synthesis and Evaluation
The development of novel pyrazole-based therapeutic agents typically follows a structured workflow from chemical synthesis to biological screening.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][19]
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.[14]
-
The test compound or reference drug (e.g., Celecoxib, Indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[14][19]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw.[4][14]
-
The paw volume is measured again at specific intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8][14]
-
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle and carrageenan.[14]
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound for the two COX isoforms.[6][20]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme and L-epinephrine (co-factors), Tris-HCl buffer, test compounds, and a detection kit (e.g., colorimetric or EIA-based).[12][20]
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[6][12]
-
Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.[6][20]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6]
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.[13][20]
-
Stop the reaction by adding a stop solution (e.g., HCl).[6]
-
-
Data Analysis: The amount of prostaglandin produced is measured using a suitable detection method (e.g., EIA or colorimetric reading at 590 nm).[17] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2][21]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[21]
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Treat the cells with various concentrations of the pyrazole derivative or a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, remove the medium and add MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[2][21]
-
Shake the plate for 15 minutes to ensure complete dissolution.[2]
-
-
Data Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][22]
-
Materials: Sterile 96-well microtiter plates, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum (adjusted to 0.5 McFarland standard), and test compounds.[11]
-
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.[3]
-
Prepare a stock solution of the test compound and perform a two-fold serial dilution across the plate, typically from column 1 to column 10. Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[3][11]
-
Prepare a bacterial inoculum and dilute it in broth to the final desired concentration (approximately 5 x 10^5 CFU/mL).[11]
-
Add the diluted bacterial suspension to wells in columns 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[9] This can be assessed visually or by reading the optical density with a plate reader.[11]
References
- 1. inotiv.com [inotiv.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. academicjournals.org [academicjournals.org]
- 18. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 1-Phenyl-1H-Pyrazole-5-Carboxylic Acid Analogs as Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-phenyl-1H-pyrazole-5-carboxylic acid analogs as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. The structure-activity relationship (SAR) of these compounds is explored, with a focus on how specific structural modifications influence their inhibitory potency. This document summarizes quantitative data from published studies, offers detailed experimental protocols for in vitro evaluation, and presents visual representations of key concepts to aid in the design of novel and more effective XO inhibitors.
Structure-Activity Relationship (SAR) Data
The inhibitory activity of this compound analogs against xanthine oxidase is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro IC50 values for a series of analogs, highlighting key SAR trends.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | IC50 (nM)[1] |
| Febuxostat | - | - | - | 5.4[1] |
| Allopurinol | - | - | - | ~2000 |
| 16c | H | OCH(CH3)2 | CN | 5.7[1] |
| 16d | H | OCH2CH(CH3)2 | CN | 5.7[1] |
| 16f | H | O-cyclopentyl | CN | 4.2[1] |
| Y-700 | H | OCH2C(CH3)3 | CN | Potent |
Key Observations from SAR Studies:
-
Carboxylic Acid Moiety: The carboxylic acid group at the 5-position of the pyrazole ring is crucial for activity, likely acting as a key binding motif within the active site of xanthine oxidase.
-
Substituents on the Phenyl Ring:
-
A cyano (CN) group at the 3'-position of the phenyl ring generally enhances inhibitory activity.
-
Bulky alkoxy groups at the 4'-position of the phenyl ring, such as isopropoxy, isobutoxy, and cyclopentyloxy, are well-tolerated and can lead to potent inhibition.[1] The compound Y-700, with a neopentyloxy group at this position, has also demonstrated significant potency.
-
-
Comparison to Standards: Several synthesized 1-phenyl-pyrazole-4-carboxylic acid derivatives exhibit inhibitory potencies comparable to or even exceeding that of the clinically used drug febuxostat, and are significantly more potent than allopurinol.[1]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method for determining the in vitro inhibitory activity of test compounds against xanthine oxidase. The assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compounds (dissolved in DMSO)
-
Allopurinol or Febuxostat (positive control)
-
Potassium phosphate buffer (50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of DMSO (vehicle).
-
Control wells (No inhibitor): Add buffer, xanthine oxidase solution, and DMSO.
-
Test wells: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive control wells: Add buffer, xanthine oxidase solution, and allopurinol or febuxostat solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of uric acid formation (initial velocity) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of control well)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Key structure-activity relationships for XO inhibition.
References
The Rise of Pyrazoles: A Comparative Look at Their Anticancer Potential
A deep dive into the burgeoning field of pyrazole derivatives reveals a class of compounds with significant promise in oncology. Exhibiting potent activity against a range of cancer cell lines, these heterocyclic molecules are emerging as versatile scaffolds for the development of novel anticancer agents. This guide provides a comparative analysis of various pyrazole derivatives, summarizing their efficacy, detailing the experimental validation, and illustrating the key signaling pathways they modulate.
The quest for more effective and less toxic cancer therapies has led researchers to explore a vast chemical landscape. Among the numerous heterocyclic compounds investigated, pyrazole derivatives have garnered considerable attention due to their broad spectrum of pharmacological activities.[1] Recent studies have highlighted their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] This comparative guide synthesizes preclinical data on several noteworthy pyrazole derivatives, offering a resource for researchers and drug development professionals.
Comparative Anticancer Activity of Pyrazole Derivatives
The potency of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values of selected pyrazole derivatives against a panel of human cancer cell lines, juxtaposed with standard chemotherapeutic drugs for context.
| Compound/Drug | Target(s) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference(s) |
| Pyrazole Derivative A | EGFR, VEGFR-2 | 5.8 | 8.0 | 8.86 | - | - | [3][4] |
| Compound 29 | CDK2 | 17.12 | 29.95 | 10.05 | - | - | [1] |
| Compound 33 | CDK2 | <23.7 | <23.7 | <23.7 | <23.7 | - | [1] |
| Compound 43 | PI3 Kinase | 0.25 | - | - | - | - | [1] |
| Compound 11 | Not Specified | - | - | - | - | - | [5] |
| CF-6 | Not Specified | - | 12.5 | - | - | - | [6] |
| Doxorubicin (Standard) | Topoisomerase II | 0.3 - 64.8 | - | 24.7 | 5.23 | - | [1][4][6][7] |
| Cisplatin (Standard) | DNA Cross-linking | - | - | 5.5 | - | - | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Signaling Pathways Targeted by Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.
One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway , which plays a central role in cell growth, proliferation, and survival. Some pyrazole derivatives have been shown to inhibit PI3 kinase, thereby downregulating this pro-survival pathway and inducing apoptosis in cancer cells.
Another critical target is the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting components of this pathway, such as RAF or MEK kinases, certain pyrazole derivatives can halt the uncontrolled growth of cancer cells.
Furthermore, many pyrazoles target Cyclin-Dependent Kinases (CDKs) , which are key regulators of the cell cycle. Inhibition of CDKs by these compounds can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]
Below are diagrams illustrating a generalized experimental workflow for evaluating anticancer compounds and a simplified representation of a common signaling pathway targeted by pyrazole derivatives.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by some pyrazole derivatives.
Experimental Protocols
The validation of the anticancer activity of pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives or standard drugs for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[9]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9]
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[9]
-
-
Conclusion
The preclinical data strongly suggest that pyrazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents.[10] Their ability to target a multitude of cancer cell lines and key signaling pathways underscores their therapeutic potential. While some derivatives have shown potency comparable to or even exceeding that of standard chemotherapeutic drugs in certain contexts, further research is imperative. Future studies should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as comprehensive in vivo studies and clinical trials to translate these promising preclinical findings into tangible benefits for cancer patients.[1]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives in Animal Models of Inflammation
A guide for researchers and drug development professionals on the anti-inflammatory potential of a novel pyrazole compound in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a comparative analysis of the pre-clinical efficacy of a derivative of 1-phenyl-1H-pyrazole-5-carboxylic acid, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), against the widely used NSAIDs, Celecoxib and Diclofenac. The evaluation is based on the well-established carrageenan-induced paw edema model in mice, a standard assay for screening potential anti-inflammatory agents.
Executive Summary
LQFM-008, a piperazine derivative of this compound, has demonstrated significant anti-inflammatory and anti-nociceptive properties in animal models.[1] Its mechanism of action is proposed to be mediated through the serotonergic pathway, distinguishing it from traditional NSAIDs that primarily target the cyclooxygenase (COX) enzymes. This guide presents available pre-clinical data to facilitate an objective comparison of its efficacy with Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.
Data Presentation: Comparative Anti-Inflammatory Efficacy
The following tables summarize the quantitative data on the inhibition of carrageenan-induced paw edema in mice for LQFM-008, Celecoxib, and Diclofenac. It is important to note that the data for LQFM-008 is derived from a single study and presented qualitatively in the available abstract, while the data for Celecoxib and Diclofenac is compiled from multiple sources and may involve different experimental conditions.
Table 1: Efficacy of LQFM-008 in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg, p.o.) | Observation |
| LQFM-008 | 7.5 | Reduced edema only for the first hour |
| LQFM-008 | 15 | Reduced edema at all tested time points |
| LQFM-008 | 30 | Reduced edema at all tested time points |
Data is based on the abstract by Priscilla et al. (2015). Quantitative values for percentage inhibition were not available in the abstract.
Table 2: Efficacy of Celecoxib in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg, p.o.) | Time Point (hours) | % Inhibition of Edema | Reference |
| Celecoxib | 10 | 3 | ~40% | Fereidoni et al. (2000) |
| Celecoxib | 30 | 3 | ~60% | Fereidoni et al. (2000) |
Table 3: Efficacy of Diclofenac in Carrageenan-Induced Paw Edema in Mice
| Compound | Dose (mg/kg, p.o.) | Time Point (hours) | % Inhibition of Edema | Reference |
| Diclofenac | 10 | 3 | ~50% | Abdel-Tawab et al. (2009) |
| Diclofenac | 20 | 3 | ~70% | Abdel-Tawab et al. (2009) |
Experimental Protocols
The carrageenan-induced paw edema model is a standard in vivo method for evaluating the acute anti-inflammatory activity of compounds.
General Protocol:
-
Animal Model: Male Swiss mice are typically used.[2]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (LQFM-008), reference drugs (Celecoxib, Diclofenac), or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: After a specific pre-treatment time (usually 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[3][4]
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the anti-inflammatory effects of the compared compounds.
Caption: Mechanism of Action of Diclofenac and Celecoxib.
Caption: Proposed Mechanism of Action of LQFM-008.
Experimental Workflow
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
References
A Comparative Analysis of 1-phenyl-1H-pyrazole-5-carboxylic acid and Commercial Drug Counterparts
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous commercially successful drugs. This guide provides a comparative overview of the synthetic compound 1-phenyl-1H-pyrazole-5-carboxylic acid and its potential therapeutic applications in relation to established commercial drugs sharing the pyrazole core: Celecoxib, Sildenafil, and Rimonabant. While direct comparative experimental data for this compound is limited in publicly available literature, this document compiles relevant data for structurally similar pyrazole derivatives and the aforementioned commercial drugs to offer a valuable reference for researchers.
Executive Summary
This compound is a pyrazole derivative with potential for development in several therapeutic areas, most notably as an anti-inflammatory and anticancer agent. This is inferred from the broad spectrum of biological activities exhibited by other substituted pyrazole-carboxylic acid derivatives. In comparison, commercial drugs with a pyrazole core have well-defined mechanisms of action and established clinical profiles. Celecoxib is a selective COX-2 inhibitor used for inflammation and pain. Sildenafil is a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction and pulmonary hypertension. Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was formerly used for obesity.
This guide presents available quantitative data for these compounds, details common experimental protocols for their evaluation, and visualizes their respective signaling pathways to aid in understanding their mechanisms and to inform future research on novel pyrazole derivatives like this compound.
Data Presentation
Table 1: Comparison of In Vitro Anti-Inflammatory Activity (COX Inhibition)
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.045[1] | 327[1] |
| COX-1 | 14.715[1] | ||
| Pyrazole Derivative 8b | COX-2 | 0.043[1] | 316[1] |
| (Thymol-pyrazole hybrid) | COX-1 | 13.588[1] | |
| Pyrazole Derivative 4a | COX-2 | 0.068[1] | 151[1] |
| (Thymol-pyrazole hybrid) | COX-1 | 10.268[1] | |
| Pyrazole-hydrazone 4a | COX-2 | 0.67[2] | 8.41[2] |
| COX-1 | 5.63[2] | ||
| Pyrazole-hydrazone 4b | COX-2 | 0.58[2] | 10.55[2] |
| COX-1 | 6.12[2] |
Note: The data for pyrazole derivatives are from different studies and represent compounds with structural similarities to this compound, highlighting the potential for this class of compounds to exhibit COX-2 inhibitory activity.
Table 2: Comparison of In Vitro Anticancer Activity (Cytotoxicity)
Direct cytotoxic data for this compound is not extensively reported. However, the anticancer potential of various pyrazole derivatives has been evaluated against multiple cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) |
| Pyrazolyl hydroxamic acid derivative 55 | A549 (Lung) | Not specified, but potent |
| Pyrazole hydrazide derivative 33 | B16-F10 (Melanoma) | 0.49 ± 0.07 |
| MCF-7 (Breast) | 0.57 ± 0.03 | |
| BRAF(V60E) inhibitor 30 | WM266.4 (Melanoma) | 1.50 |
| A375 (Melanoma) | 1.32 | |
| Indole-pyrazole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 |
| Indole-pyrazole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 |
Note: The presented data showcases the potential of the pyrazole scaffold in developing novel anticancer agents. The specific activity of this compound would require direct experimental evaluation.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a standard method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., ELISA-based kit for PGE2 or a colorimetric/fluorometric probe)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in DMSO and make serial dilutions to the desired concentrations.
-
Enzyme Preparation: In a 96-well plate, add reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the log of the compound concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating pyrazole derivatives.
Caption: Celecoxib's mechanism of action via COX-2 inhibition.
Caption: Sildenafil's mechanism of action via PDE5 inhibition.
Caption: Rimonabant's mechanism as a CB1 receptor antagonist.
Conclusion
This compound belongs to a class of compounds with demonstrated potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. While direct experimental comparisons with commercial drugs like Celecoxib are not yet available, the data on related pyrazole derivatives suggest that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and other novel pyrazole-based compounds. Future studies should focus on obtaining direct quantitative data to enable a more definitive comparison with existing therapeutic agents.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-phenyl-1H-pyrazole-5-carboxylic Acid
This guide provides a comprehensive comparison of common analytical methods for the quantification of 1-phenyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical data. This document delves into the experimental protocols for High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance for the analysis of pyrazole derivatives.[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for this compound.
Table 1: Comparison of Quantitative Performance Data for Analytical Methods
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.995[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 105.0%[1] |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[1] |
| Limit of Detection (LOD) | ~10-100 ng/mL[1] | ~1-10 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL[1] | ~5-20 µg/mL[1] |
| Selectivity/Specificity | Good[1] | Moderate[1] |
| Typical Run Time | 5-15 minutes[1] | < 1 minute per sample[1] |
| Cost per Sample | Moderate[1] | Low[1] |
| Instrumentation Complexity | High[1] | Low[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of pyrazole derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.[1][2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of 0.1% trifluoroacetic acid and methanol (20:80 v/v).[2] The exact ratio should be optimized for peak shape and retention time.
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: Determined by scanning a solution of the analyte across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax). For a similar pyrazoline derivative, detection was carried out at 206 nm.[2]
Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a known concentration. Calibration standards are prepared by serial dilution of the stock solution.[2]
Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interference at the analyte's retention time.[1]
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
UV-Vis Spectrophotometry Method
This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[1]
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.[1]
Sample Preparation: A stock solution is prepared by dissolving a known weight of this compound in the chosen solvent. A series of standard solutions are then prepared by diluting the stock solution.
Validation Parameters:
-
Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.[1]
-
Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.[1]
-
Accuracy: Perform recovery studies by adding known amounts of the analyte to a placebo and measuring the absorbance.
-
Precision: Determine the repeatability of absorbance measurements for a single standard solution.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two different analytical methods to determine if they provide equivalent data.[3] This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one.
Cross-Validation Protocol:
-
Sample Selection: A set of at least 20-30 real samples spanning the expected concentration range should be selected.
-
Analysis: Each sample is analyzed in duplicate by both the "test" method and the "reference" method.
-
Data Evaluation: The results from both methods are compared statistically. The percentage difference between the mean values obtained by the two methods should be within a predefined acceptance criterion (e.g., ±15-20%). A Bland-Altman plot can be used to visualize the agreement between the two methods.
References
Assessing the Selectivity of 1-phenyl-1H-pyrazole-5-carboxylic acid for Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the selectivity of 1-phenyl-1H-pyrazole-5-carboxylic acid as a potential inhibitor of human carbonic anhydrases (CAs). While the precise biological target of this compound is not definitively established, the pyrazole carboxylic acid scaffold is a known pharmacophore for inhibitors of CAs, particularly the tumor-associated isoforms CA IX and XII.[1] This document, therefore, uses the carbonic anhydrase family as a representative target to illustrate the principles and methodologies for evaluating inhibitor selectivity.
The guide compares the hypothetical selectivity profile of this compound against established CA inhibitors: the non-selective clinical drug Acetazolamide and the highly selective inhibitor SLC-0111. All data is presented to facilitate objective comparison, supported by detailed experimental protocols for the determination of inhibitory activity.
Data Presentation: Comparative Inhibitor Selectivity
The selectivity of a compound is determined by comparing its inhibitory potency (Kᵢ) against the target isoform versus off-target isoforms. This guide focuses on four physiologically relevant isoforms: the ubiquitous cytosolic enzymes hCA I and hCA II, and the transmembrane tumor-associated targets hCA IX and hCA XII. A higher selectivity ratio (e.g., Kᵢ [hCA II] / Kᵢ [hCA IX]) indicates a greater preference for the target enzyme.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA II / hCA IX) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | To Be Determined |
| Acetazolamide (Non-selective control) | 250 | 12 | 25.8 | 5.7 | 0.47 |
| SLC-0111 (Selective control) | 5080 | 9640 | 45.1 | 4.5 | 213.7 |
| 5-(p-fluorophenyl)-1H-pyrazole-3-carboxylic acid * | >100,000 | >100,000 | 45,600 | 9,800 | ~2.2 |
Note: Data for 5-(p-fluorophenyl)-1H-pyrazole-3-carboxylic acid is included as a representative analog from the pyrazole carboxylic acid class.[1] Data for Acetazolamide and SLC-0111 are compiled from literature sources.[2][3]
Mandatory Visualizations
The diagram below illustrates the critical role of Carbonic Anhydrase IX (CA IX) in regulating pH in the hypoxic tumor microenvironment. This regulation is crucial for tumor cell survival and proliferation, making CA IX a key therapeutic target.[4][5][6][7]
Caption: Role of CAIX in regulating pH under hypoxic tumor conditions.
The following workflow outlines the key steps in determining the selectivity profile of a test compound like this compound.
Caption: Experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
This method is the gold standard for measuring the catalytic activity of CAs and determining the potency of their inhibitors.[1][8] It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change monitored by a pH indicator.
1. Principle: The assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction. The reaction progress is monitored by observing the change in absorbance of a pH indicator. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the calculation of inhibition constants (Kᵢ).[2]
2. Materials and Reagents:
-
Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII).
-
Buffer: 20 mM HEPES (pH 7.5) or Tris (pH 7.4), containing 20 mM Na₂SO₄ to maintain constant ionic strength.
-
pH Indicator: Phenol red (0.02 mM) or a suitable fluorescent pH indicator like pyranine.
-
Substrate: CO₂-saturated water. Prepared by bubbling pure CO₂ gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C). The concentration of CO₂ is calculated using Henry's Law.
-
Inhibitor Stock Solutions: Test compound (this compound) and control inhibitors (e.g., Acetazolamide, SLC-0111) dissolved in DMSO to a high concentration (e.g., 10 mM).
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
3. Procedure:
-
Syringe Preparation:
-
Syringe A: Fill with the enzyme solution (at a final concentration of ~10 nM) and the pH indicator in the assay buffer.
-
Syringe B: Fill with CO₂-saturated water. For inhibition assays, this syringe also contains the desired final concentration of the inhibitor. A range of inhibitor concentrations should be prepared by serial dilution.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change at the λ_max of the chosen pH indicator (e.g., 557 nm for phenol red).
-
-
Measurement:
-
Rapidly mix the contents of Syringe A and Syringe B (1:1 ratio) in the instrument's observation cell.
-
Record the change in absorbance over time (typically for 10-100 seconds). The initial, linear phase of the reaction (first 5-10%) is used to determine the initial velocity (V₀).
-
For each inhibitor concentration, acquire at least three to six traces to ensure reproducibility.
-
-
Controls:
-
Uncatalyzed Rate: Perform the reaction without any enzyme to measure the spontaneous hydration of CO₂. This rate is subtracted from the enzyme-catalyzed rates.
-
Enzyme Control: Perform the reaction with the enzyme but without any inhibitor to determine the maximal velocity (V_max).
-
4. Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance change over time for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant of the enzyme for CO₂. The Kₘ should be determined in separate experiments by varying the CO₂ concentration.
-
-
Calculate the selectivity ratio by dividing the Kᵢ for an off-target isoform by the Kᵢ for the target isoform (e.g., Kᵢ hCA II / Kᵢ hCA IX).
References
- 1. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Efficacy of Pyrazole Derivatives and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of various pyrazole derivatives against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the underlying biological pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, is a prominent member of this class. Pyrazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. Notably, the pyrazole scaffold is the core of the selective COX-2 inhibitor, celecoxib. This guide delves into the comparative anti-inflammatory profiles of various pyrazole derivatives and ibuprofen, supported by experimental evidence.
Mechanism of Action: COX Inhibition
The primary mechanism of action for both ibuprofen and many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While this contributes to its broad anti-inflammatory and analgesic effects, the inhibition of COX-1, which is involved in maintaining the gastric mucosa, can lead to gastrointestinal side effects.[2]
-
Pyrazole derivatives , particularly those designed as selective COX-2 inhibitors like celecoxib, preferentially target the COX-2 enzyme, which is predominantly upregulated at sites of inflammation. This selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives in comparison to ibuprofen and other standards.
In Vitro Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value signifies greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Ibuprofen | 11.2 ± 1.9 | - | - | [3] |
| Celecoxib | >100 | 0.052 | >1923 | [4] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [4][5] |
| PYZ20 | - | 0.33 | - | [4] |
| PYZ28 | >50 | 0.26 | >192.3 | [4] |
| PYZ31 | - | 0.01987 | - | [4][5] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [6] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [6] |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a compilation from various sources for comparative purposes.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the reduction in swelling in treated animals compared to a control group.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference |
| Ibuprofen | 10 | 51.02 | 4 | [7] |
| Indomethacin (Standard) | 10 | 54.08 | 4 | [7] |
| PYZ2 | 400 | 51.02 | 4 | [7] |
| PYZ16 | - | 64.28 | - | [4][5] |
| Compound 13 | - | 62.00 | 3 | [5] |
| Compound 1f | - | 65.83 | 3 | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, hematin, L-epinephrine, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the test compounds or reference inhibitors to the appropriate wells. Include a vehicle control (DMSO). Incubate the plate for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[8]
In Vivo Carrageenan-Induced Paw Edema Assay
This assay is used to evaluate the acute anti-inflammatory activity of a compound in a rodent model.
Objective: To assess the ability of test compounds to reduce acute inflammation in vivo.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds and reference drug (e.g., ibuprofen, indomethacin)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups at various doses.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds to the respective groups, typically orally (p.o.) or intraperitoneally (i.p.), one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][10]
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Pyrazole Derivatives Emerge as High-Performance Corrosion Inhibitors, Outperforming Conventional Options
For Immediate Release
A comprehensive evaluation of pyrazole-based corrosion inhibitors demonstrates their superior performance in protecting metallic surfaces compared to established market alternatives. Detailed experimental data reveals that pyrazole derivatives exhibit significantly higher inhibition efficiencies, offering a more effective and reliable solution for preventing corrosion in various industrial applications.
Researchers and scientists in the field of materials science and corrosion prevention now have access to compelling evidence supporting the efficacy of pyrazole compounds as corrosion inhibitors. Recent studies, employing a range of electrochemical and weight loss techniques, have consistently shown that pyrazole derivatives provide enhanced protection for mild steel and other alloys in aggressive acidic environments.
Quantitative Performance Analysis
The superior performance of pyrazole inhibitors is evident in the quantitative data gathered from various experimental setups. The following table summarizes the inhibition efficiency of several pyrazole derivatives in comparison to a baseline of uninhibited and conventionally inhibited systems.
| Inhibitor | Concentration (M) | Corrosive Medium | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Pyrazole Derivative BM-01 | 10⁻³ | 1.0 M HCl | 90.40 | Weight Loss | [1] |
| 10⁻³ | 1.0 M HCl | 90.38 | Potentiodynamic Pol. | [1] | |
| 10⁻³ | 1.0 M HCl | 90.0 | EIS | [1] | |
| Pyrazole Derivative BM-02 | 10⁻³ | 1.0 M HCl | 91.5 | Not Specified | [2] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ | 1 M HCl | 94 | Weight Loss | [3] |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ | 1 M HCl | 80 | Weight Loss | [3] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 1 M H₂SO₄ | 96.47 | Electrochemical | [4] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 0.8 g/L | 1 M H₂SO₄ | 85.55 | Electrochemical | [4] |
| Benzothiazole bearing a pyrazole moiety (BTPA) | 15 µM | 1 M HNO₃ | 92.5 | Weight Loss | [5] |
| Benzyltriethylammonium chloride (BTC) - Known Inhibitor | 10 mM | 1.0 M HCl | 65 | EIS | [6] |
The data clearly indicates that pyrazole derivatives consistently achieve inhibition efficiencies exceeding 90% under various conditions, and in some cases, approaching 97%.[1][2][3][4][5] This level of performance is a significant improvement over some conventional inhibitors.
The mechanism behind this enhanced protection lies in the ability of pyrazole molecules to adsorb onto the metal surface, forming a stable protective layer.[7] This barrier effectively isolates the metal from the corrosive environment. Quantum chemical studies have further elucidated that the unique electronic structure of pyrazole derivatives facilitates strong bonding with the metal surface.[7]
Experimental Methodologies
The evaluation of these inhibitors was conducted using standardized and rigorous experimental protocols to ensure the reliability and reproducibility of the results. The primary techniques employed include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Weight Loss Measurement Protocol:
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's effectiveness.
-
Specimen Preparation: Mild steel coupons with a known surface area are mechanically polished with progressively finer grades of emery paper, rinsed with distilled water, degreased with acetone, and then dried.[7]
-
Initial Measurement: Each coupon is accurately weighed using an analytical balance.[7]
-
Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a specified duration at a constant temperature.[7]
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and reweighed.[7]
-
Calculations:
Electrochemical Measurement Protocols:
These techniques provide insights into the electrochemical processes occurring at the metal-solution interface and allow for a more rapid determination of inhibitor performance. A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[7][8]
-
Potentiodynamic Polarization (PDP):
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.[8]
-
Polarization Scan: The potential of the working electrode is scanned over a defined range at a constant scan rate.[9]
-
Data Analysis: The resulting current is measured, and the corrosion current density (i_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using the corrosion current densities in the absence and presence of the inhibitor.[5]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Scan: A small amplitude AC voltage is applied to the system at the OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is often represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior and extract parameters such as the polarization resistance (Rp).[10] The inhibition efficiency is calculated from the polarization resistance values with and without the inhibitor.[11]
-
Visualizing the Evaluation Process
The logical workflow for evaluating the performance of these corrosion inhibitors is depicted in the diagram below.
Caption: Standard workflow for the evaluation of corrosion inhibitors.
The comprehensive data and standardized protocols presented provide a solid foundation for researchers and industry professionals to consider pyrazole derivatives as a highly effective class of corrosion inhibitors. Their superior performance, coupled with a deeper understanding of their mechanism of action, positions them as a leading alternative for the future of corrosion protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. ijcsi.pro [ijcsi.pro]
- 11. content.ampp.org [content.ampp.org]
A Head-to-Head In Vitro Comparison of 1-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
In the landscape of modern drug discovery, 1-phenyl-1H-pyrazole-5-carboxylic acid derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. This guide provides a head-to-head comparison of various derivatives, summarizing their in vitro performance against several key biological targets. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Xanthine Oxidase Inhibition
A study by Ishibuchi et al. evaluated a series of 1-phenylpyrazole derivatives for their inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism and a target for the treatment of gout. The results highlighted that the presence of a large alkoxy group at the 4-position of the phenyl ring was crucial for potent inhibitory activity.[1][2]
| Compound | R | IC50 (nM) |
| Y-700 | 3-cyano-4-neopentyloxyphenyl | 5.5 |
| Allopurinol (Standard) | - | - |
Table 1: Inhibitory Activity of 1-Phenylpyrazole Derivatives against Xanthine Oxidase. [1]
Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition
In the context of antidiabetic research, two pyrazole derivatives, Pyz-1 and Pyz-2, were synthesized and evaluated for their in vitro inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Both compounds demonstrated potent inhibition compared to the standard drug, Acarbose.[3]
| Compound | Target Enzyme | IC50 (µM) |
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 |
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 |
| Acarbose (Standard) | α-glucosidase | 72.58 ± 0.68 |
| Pyz-1 | α-amylase | 119.3 ± 0.75 |
| Pyz-2 | α-amylase | 120.2 ± 0.68 |
| Acarbose (Standard) | α-amylase | 115.6 ± 0.574 |
Table 2: In Vitro Antidiabetic Activity of Pyrazole Derivatives. [3]
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells.[4] Another study investigated pyrazole-naphthalene derivatives against MCF-7 breast cancer cells, with one compound exhibiting significantly higher activity than the reference drug cisplatin.[5]
| Compound | Cell Line | IC50 (µM) |
| Compound 4b | A549 | Potent (exact IC50 not specified) |
| Compound 168 | MCF-7 | 2.78 ± 0.24 |
| Cisplatin (Standard) | MCF-7 | 15.24 ± 1.27 |
Table 3: In Vitro Anticancer Activity of Pyrazole Derivatives. [4][5]
Antimicrobial and Antifungal Activity
The versatility of the pyrazole scaffold extends to antimicrobial and antifungal activities. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened against various bacterial and fungal pathogens. Several of these compounds demonstrated inhibitory effects, particularly against Candida albicans strains.[6]
Experimental Protocols
Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase was evaluated in vitro. A series of 1-phenylpyrazoles were prepared and tested. The compound 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) was identified as the most potent inhibitor.[1][2] The specific protocol for the enzyme inhibition assay was not detailed in the provided search results.
α-Glucosidase and α-Amylase Inhibition Assays
The in vitro antidiabetic activity of the synthesized pyrazole derivatives was assessed by evaluating their inhibitory effects on α-glucosidase and α-amylase. The assays were performed to determine the IC50 values of the compounds, which represent the concentration required to inhibit 50% of the enzyme's activity. The results were compared with Acarbose, a standard antidiabetic drug.[3] The detailed step-by-step protocol for these assays was not available in the search results.
Anticancer Cell Viability Assay (MTT Assay)
The anticancer potential of synthesized pyrazole compounds was investigated against cancer cells, such as GBM cells, using the MTT assay. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The formation of formazan crystals, which are soluble in an appropriate solvent, indicates the metabolic activity of the cells. The absorbance of the colored solution is quantified by a spectrophotometer, and the cell viability is calculated. A reduction in cell viability compared to the control group indicates the cytotoxic activity of the tested compounds.[7]
Antimicrobial and Antifungal Activity Assays
The antibacterial and antifungal activities of the synthesized pyrazole derivatives were screened using the modified agar well diffusion assay. This method involves seeding a petri dish containing nutrient agar with the test microorganism. Wells are then made in the agar, and the test compounds are introduced into these wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial or antifungal activity.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Phenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-phenyl-1H-pyrazole-5-carboxylic acid, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with the care afforded to all laboratory chemicals.[1] Always consult the Safety Data Sheet (SDS) before handling.
Key Safety Measures:
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid dust inhalation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]
-
Spill Response: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
| Hazard Information | Precautionary Measures |
| Physical State | Solid |
| Hazards | Not classified as hazardous[1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat[1] |
| Handling | Avoid dust formation, use in well-ventilated area[1] |
| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated place. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound and its empty containers, integrating best practices for laboratory chemical waste management.
-
Waste Characterization: Although not classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]
-
Container Selection and Labeling:
-
Place waste this compound in a clearly labeled, leak-proof container.[3] The original container is often a good choice.[2]
-
The label must include the full chemical name, "this compound," and the words "Hazardous Waste".[4] Also, include the date of waste generation and the principal investigator's contact information.[4]
-
-
Waste Segregation and Storage:
-
Disposal of Empty Containers:
-
To be considered non-hazardous for disposal in regular trash, an empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).[2][6]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.[2][6]
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular trash.[2]
-
-
Arranging for Pickup:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-phenyl-1H-pyrazole-5-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 1133-77-3). The following procedures are based on established laboratory safety practices to ensure a secure working environment.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle all laboratory chemicals with a comprehensive safety approach.[1] The recommendations for handling similar pyrazole compounds suggest that skin, eye, and respiratory irritation are potential hazards.[2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent exposure through skin and eye contact, inhalation, and ingestion. All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1, EN166, or equivalent national standards. Required for all handling.[5] |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use and dispose of contaminated gloves properly. Double gloving is required.[6] |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work. A flame-resistant coat is recommended.[5][7] |
| Impervious Clothing | Recommended to prevent skin contact.[7] | |
| Respiratory Protection | N95 Respirator | Recommended for handling powders to prevent inhalation.[8] |
Operational Plan
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling activities.
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.[9]
-
Close the container tightly after use.
3. In-Experiment Handling:
-
Keep the reaction vessel within the fume hood.
-
Maintain good laboratory hygiene; do not eat, drink, or smoke in the laboratory.[2][10]
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][11]
-
Spills: Evacuate the area. Wear appropriate PPE and sweep up the spilled material. Place in a suitable, closed container for disposal. Avoid generating dust.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1]
-
Regulatory Compliance: Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers suitable for chemical waste.
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility. Do not dispose of it down the drain or in the regular trash.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
